molecular formula C21H26N2O3 B15588629 (16R)-Dihydrositsirikine

(16R)-Dihydrositsirikine

Cat. No.: B15588629
M. Wt: 354.4 g/mol
InChI Key: JGKCGXVOATXMRM-UHEFJODHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate has been reported in Rauvolfia caffra, Alstonia angustifolia, and Strychnos pungens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3/t13-,16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKCGXVOATXMRM-UHEFJODHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(16R)-Dihydrositsirikine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a monoterpenoid indole (B1671886) alkaloid that has been identified in the medicinal plant Catharanthus roseus (L.) G. Don, a species renowned for its production of pharmaceutically important alkaloids like vinblastine (B1199706) and vincristine. This technical guide provides a comprehensive overview of the natural sourcing and a detailed, plausible protocol for the isolation of this compound, addressing the needs of researchers in natural product chemistry and drug discovery.

Natural Source

The primary documented natural source of this compound is the plant Catharanthus roseus, also known as the Madagascar periwinkle. It has also been isolated from cell suspension cultures of C. roseus, which offers a potential alternative and controllable source for this compound. As a minor alkaloid, its concentration in the plant is expected to be low compared to major alkaloids like catharanthine (B190766) and vindoline.

Quantitative Data

AlkaloidPlant Part/SourceExtraction MethodYieldPurityReference
CatharanthineLeavesAcid-base extraction, chromatography3.01-7.72 mg/g FW>95%[1]
VindolineLeavesAcid-base extraction, chromatographyUp to 3.90 mg/g FW>95%[1]
AnhydrovinblastineLeavesAcid-base extraction, chromatography~10x lower than vindolineNot specified[1]
VinblastineMature EmbryosFungal elicitation, extraction, HPTLC1.267 µg/g DWNot specified[2]
VincristineMature EmbryosFungal elicitation, extraction, HPTLC0.307 µg/g DWNot specified[2]
This compound C. roseusNot available Not available Not available

FW: Fresh Weight, DW: Dry Weight. Data for other alkaloids are provided for context; specific yield and purity for this compound are not documented in the searched literature.

Experimental Protocols

While a specific protocol for the isolation of this compound has not been published, the following detailed methodology is a plausible approach derived from established procedures for the extraction and purification of indole alkaloids from Catharanthus roseus.[3][4][5][6]

Extraction of Total Alkaloids
  • Plant Material Preparation: Air-dry the whole plant material of Catharanthus roseus at room temperature in the shade. Once fully dried, grind the material into a fine powder.

  • Acidic Extraction: Macerate the powdered plant material (1 kg) in 0.1 M hydrochloric acid (10 L) for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

  • Basification: Adjust the pH of the acidic aqueous extract to approximately 9-10 with concentrated ammonium (B1175870) hydroxide. This will precipitate the alkaloids.

  • Solvent Partitioning: Extract the basified aqueous solution three times with an equal volume of dichloromethane (B109758) or chloroform. The alkaloids will partition into the organic layer.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Chromatographic Purification
  • Column Chromatography (Silica Gel):

    • Prepare a silica (B1680970) gel column (60-120 mesh) with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane, followed by increasing concentrations of ethyl acetate, and then methanol.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions of 20-30 mL.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualize under UV light (254 nm and 366 nm) and/or with Dragendorff's reagent.

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The fractions containing the compound of interest (as indicated by TLC comparison with a reference standard if available, or by LC-MS analysis) should be further purified by preparative HPLC.

    • A C18 reversed-phase column is commonly used for the separation of indole alkaloids.

    • A typical mobile phase would be a gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.

    • The separation of diastereomers like this compound from its isomers may require specialized chiral columns or careful optimization of the mobile phase on an achiral column.

    • Monitor the elution profile with a UV detector at multiple wavelengths (e.g., 220, 280, and 330 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS, NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and comparison with literature data if available.

Mandatory Visualization

experimental_workflow plant_material Dried, powdered Catharanthus roseus acid_extraction Acidic Extraction (0.1 M HCl) plant_material->acid_extraction filtration Filtration acid_extraction->filtration basification Basification (NH4OH to pH 9-10) filtration->basification solvent_extraction Solvent Partitioning (DCM/Chloroform) basification->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fraction_collection Fraction Collection & TLC Analysis silica_column->fraction_collection prep_hplc Preparative HPLC (C18 Column) fraction_collection->prep_hplc Target Fractions pure_compound This compound prep_hplc->pure_compound

References

(16R)-Dihydrositsirikine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(16R)-Dihydrositsirikine is a complex indole (B1671886) alkaloid belonging to the indolo[2,3-a]quinolizine (B11887597) class of natural products. First identified in Catharanthus roseus, this compound is a derivative of the more widely known sitsirikine. Its intricate stereochemistry and potential for biological activity make it a subject of interest in the fields of medicinal chemistry and drug discovery. This guide provides a detailed overview of its chemical structure, stereochemistry, and physical properties, alongside proposed experimental protocols for its isolation and synthesis, based on established methods for related compounds.

Chemical Structure and Stereochemistry

This compound possesses a pentacyclic core structure characteristic of many indole alkaloids. The systematic IUPAC name for this compound is methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate .[1][2] This nomenclature precisely defines the absolute configuration at the four stereogenic centers within the molecule, denoted as 2S, 3R, 12bS, and the crucial 16R position which distinguishes it from its diastereomers.

The core of the molecule is an indolo[2,3-a]quinolizine system, which is a fusion of an indole ring with a quinolizine moiety. This rigid framework is further functionalized with an ethyl group at the C3 position and a methyl 3-hydroxypropanoate group at the C2 position. The "(16R)" designation refers to the stereochemistry of the carbon atom bearing the hydroxymethyl and methoxycarbonyl groups.

The isomeric SMILES representation of this compound is CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1--INVALID-LINK--C(=O)OC)NC4=CC=CC=C34 .[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₂₁H₂₈N₂O₃[1][3]
Molecular Weight 356.47 g/mol [1]
CAS Number 6519-26-2[1]
Appearance Powder[1]
Melting Point 215 °C[1]
Predicted Boiling Point 547.5 ± 45.0 °C[1]
Predicted pKa 14.30 ± 0.10[1]
Predicted Density 1.24 ± 0.1 g/cm³[1]

Spectroscopic Data

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals corresponding to the aromatic protons of the indole ring, aliphatic protons of the quinolizine core, the ethyl side chain, and the methyl 3-hydroxypropanoate moiety. The chemical shifts and coupling constants of the protons at the stereogenic centers would be critical for confirming the relative and absolute stereochemistry.
¹³C NMR Resonances for the 21 carbon atoms, including those of the indole ring system, the aliphatic quinolizine core, the ester carbonyl, and the various alkyl groups. The chemical shifts of the carbons in the stereochemically rich regions would be particularly informative.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, O-H stretch of the alcohol, C=O stretch of the ester, and C-N and C-O stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the side chains and cleavage of the quinolizine ring system, providing further structural information.

Experimental Protocols

Detailed experimental protocols for the specific isolation or synthesis of this compound are not extensively documented in peer-reviewed literature. However, based on established methodologies for the isolation of indole alkaloids from Catharanthus roseus and the synthesis of related indoloquinolizidine structures, the following generalized procedures can be proposed.

Proposed Isolation from Catharanthus roseus

This protocol is a generalized procedure for the extraction and isolation of indole alkaloids from plant material and would require optimization for the specific target compound.

  • Extraction:

    • Dried and powdered aerial parts of Catharanthus roseus are macerated with methanol (B129727) or a mixture of methanol and acetic acid.

    • The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove fats and pigments.

    • The acidic aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10.

    • The alkaloids are then extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

  • Chromatographic Separation:

    • The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina.

    • A gradient elution system, starting with a nonpolar solvent and gradually increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol), is used to separate the different alkaloids.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing the desired compound are combined and further purified by preparative high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid.

    • The pure this compound is obtained after removal of the solvent.

G Workflow for the Proposed Isolation of this compound plant_material Dried Catharanthus roseus extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom semi_pure Semi-pure Fractions column_chrom->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Proposed workflow for the isolation of this compound.

Proposed Synthetic Pathway

A plausible synthetic route to the indoloquinolizidine core of this compound could involve a Pictet-Spengler reaction followed by further functionalization. This is a common strategy for the synthesis of this class of alkaloids.

  • Pictet-Spengler Reaction:

    • Condensation of tryptamine (B22526) with a suitable aldehyde, such as a protected derivative of 2-formyl-4-ethyl-5-oxohexanoate, would lead to the formation of a tetrahydro-β-carboline intermediate.

  • Cyclization and Functional Group Manipulation:

    • Subsequent intramolecular cyclization, possibly via a Dieckmann condensation or a related reaction, would form the quinolizidine (B1214090) ring system.

    • Reduction of ketone and ester functionalities, followed by selective protection and deprotection steps, would be necessary to install the correct stereochemistry and functional groups.

  • Stereoselective Reduction and Side Chain Introduction:

    • Stereoselective reduction of any remaining carbonyl groups would be crucial to establish the desired stereocenters.

    • The methyl 3-hydroxypropanoate side chain could be introduced via an aldol (B89426) reaction or by alkylation with a suitable electrophile.

  • Final Deprotection:

    • Removal of any protecting groups would yield the final target molecule, this compound.

G Logical Flow for a Proposed Synthesis of this compound start Tryptamine & Aldehyde Precursor pictet_spengler Pictet-Spengler Reaction start->pictet_spengler thbc Tetrahydro-β-carboline pictet_spengler->thbc cyclization Intramolecular Cyclization thbc->cyclization indoloquinolizidine Indoloquinolizidine Core cyclization->indoloquinolizidine functionalization Functional Group Manipulation indoloquinolizidine->functionalization stereocontrol Stereoselective Reactions functionalization->stereocontrol final_product This compound stereocontrol->final_product

Caption: Proposed synthetic strategy for this compound.

Biological Activity

There is a lack of specific, quantitative biological activity data for this compound in the public domain. However, indole alkaloids as a class are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural similarity of this compound to other bioactive alkaloids from Catharanthus roseus, such as vinblastine (B1199706) and vincristine (B1662923) (though these are dimeric), suggests that it may possess cytotoxic or other interesting biological effects. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound is a structurally complex natural product with defined stereochemistry. While its physicochemical properties are partially characterized, there is a significant gap in the publicly available experimental data, particularly concerning its spectroscopic characterization, detailed isolation and synthetic procedures, and biological activity. The proposed protocols in this guide offer a starting point for researchers interested in investigating this molecule further. The elucidation of its biological activity and mechanism of action could reveal new therapeutic opportunities, making this compound a compelling target for future research in natural product chemistry and drug development.

References

Technical Guide: Physicochemical Properties of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a natural indole (B1671886) alkaloid that has been isolated from sources such as Catharanthus roseus (Madagascar periwinkle), a plant renowned for its rich content of bioactive compounds. As a member of the sitsirikine (B1171667) family of alkaloids, its characterization is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and presents a logical workflow for its isolation and characterization.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values, particularly for boiling point, density, and pKa, are predicted based on computational models and may vary from empirically determined values.

PropertyValueSource
Molecular Formula C₂₁H₂₈N₂O₃[1][2]
Molecular Weight 356.47 g/mol [1][2]
CAS Number 6519-26-2[1]
Physical State Powder
Melting Point 215 °C[1]
Boiling Point (Predicted) 547.5 ± 45.0 °C[1]
Density (Predicted) 1.24 ± 0.1 g/cm³[1]
pKa (Predicted) 14.30 ± 0.10[1]
Topological Polar Surface Area 65.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

Experimental Protocols for Physicochemical Characterization

While specific experimental reports detailing the determination of the above properties for this compound are not extensively published, the following section describes standard methodologies widely accepted for natural products and alkaloids.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[2][3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[1][2]

General Protocol (Capillary Method):

  • Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure uniform heat transfer.[3]

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2.5-3.5 mm.[4]

  • Heating: The capillary tube is placed in a calibrated melting point apparatus with a heating block or an oil bath (Thiele tube).[2]

  • Determination: The sample is heated at a controlled rate, typically around 1°C per minute, starting from a temperature about 5°C below the expected melting point.[4]

  • Observation: The melting range is recorded from the temperature at which the substance first begins to collapse or liquefy (onset point) to the temperature at which it becomes completely liquid (clear point).[4]

Solubility Determination

Solubility is a fundamental property influencing a compound's bioavailability and formulation development. The "shake-flask" method is a standard approach for determining equilibrium solubility.

General Protocol (Shake-Flask Method):

  • System Preparation: A surplus amount of this compound is added to a vial containing a specific volume of a chosen solvent or buffer system (e.g., water, ethanol, DMSO, or buffers at physiological pH values like 1.2, 4.5, and 6.8).[5]

  • Equilibration: The vials are sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[5]

Workflow and Visualization

As specific signaling pathway data for this compound is not currently available, the following diagram illustrates a general experimental workflow for its isolation from a natural source, like Catharanthus roseus, followed by its physicochemical characterization.

G cluster_0 Isolation Phase cluster_1 Characterization Phase cluster_2 Physicochemical Properties Start Plant Material (Catharanthus roseus leaves) Extraction Acidic Aqueous Extraction (e.g., 0.1M HCl) Start->Extraction Filtration Filtration & Partitioning (vs. non-polar solvent) Extraction->Filtration Removes chlorophyll, lipids Precipitation Precipitation of Alkaloids (e.g., as embonates) Filtration->Precipitation Chromatography Chromatographic Separation (VLC, Column Chromatography) Precipitation->Chromatography Purification Isolation Pure this compound Chromatography->Isolation Structure Structural Elucidation (NMR, MS, X-Ray) Isolation->Structure Purity Purity Assessment (HPLC, TLC) Isolation->Purity PhysChem Physicochemical Analysis Isolation->PhysChem MP Melting Point PhysChem->MP Sol Solubility PhysChem->Sol pKa pKa (Potentiometric) PhysChem->pKa LogP LogP (Shake-Flask) PhysChem->LogP

Caption: Workflow for the Isolation and Physicochemical Characterization of this compound.

Biological Activity Context

This compound belongs to the vast family of indole alkaloids, many of which exhibit significant biological activities. For instance, related compounds from Catharanthus roseus, such as vinblastine (B1199706) and vincristine, are potent anticancer agents. While specific bioactivity and signaling pathway studies for this compound are limited in publicly available literature, indole alkaloids as a class have been shown to interact with numerous cellular targets, including the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in cell proliferation and apoptosis.[6] Further research is required to elucidate the specific biological role and therapeutic potential of this compound.

References

(16R)-Dihydrositsirikine: A Technical Overview of its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a monoterpenoid indole (B1671886) alkaloid belonging to the corynanthe subgroup. Its discovery is rooted in the extensive phytochemical investigation of Catharanthus roseus (L.) G. Don, a plant renowned for its rich diversity of alkaloids, including the clinically significant anticancer agents vinblastine (B1199706) and vincristine. This technical guide provides a comprehensive overview of the discovery, historical context, and available data on this compound and its closely related isomers, with a focus on presenting structured data and experimental details for the scientific community.

Discovery and Historical Context

The initial discovery of dihydrositsirikine isomers is credited to the work of Kohl et al. in 1984, who isolated (16R)-19,20-E-isositsirikine and (16R)-19,20-Z-isositsirikine from cell suspension cultures of Catharanthus roseus[1]. This was a significant finding as it expanded the known repertoire of indole alkaloids from this medicinally important plant and demonstrated the utility of plant cell cultures as a source for novel natural products.

A closely related compound, 16-Epi-Z-isositsirikine , was isolated from the leaves of both Catharanthus roseus and Rhazya stricta by Mukhopadhyay and Cordell in 1983[2]. Their research not only identified the compound but also reported its antineoplastic activity, marking the first indication of the potential biological significance of this subclass of indole alkaloids[2].

The biosynthesis of (16R)-isositsirikine was investigated by Hirata, Lee, and Scott in 1979, who demonstrated its enzymatic conversion from geissoschizine using a cell-free extract from Catharanthus roseus callus cultures[3]. This study provided valuable insights into the intricate biosynthetic pathways of indole alkaloids in the plant.

These discoveries occurred during a period of intense research into the chemical constituents of Catharanthus roseus, fueled by the successful clinical application of its dimeric alkaloids. The investigation of minor alkaloids, such as the dihydrositsirikine isomers, was driven by the search for new bioactive compounds with potential therapeutic applications.

Chemical Structure and Properties

The chemical structures and properties of this compound and its related isomers are summarized in the table below. These compounds are stereoisomers, differing in the configuration at position 16 and the geometry of the ethylidene side chain.

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₂₁H₂₈N₂O₃356.56519-26-2
(16R)-19,20-E-IsositsirikineC₂₁H₂₆N₂O₃354.46519-27-3
(16R)-19,20-Z-IsositsirikineC₂₁H₂₆N₂O₃354.4Not available
16-Epi-Z-isositsirikineC₂₁H₂₆N₂O₃354.4Not available

Experimental Protocols

Isolation of (16R)-19,20-E-Isositsirikine and (16R)-19,20-Z-Isositsirikine from Catharanthus roseus Cell Cultures[1]
  • Cell Culture: Suspension cultures of Catharanthus roseus were established and maintained on a suitable growth medium.

  • Extraction: The cultured cells were harvested and extracted with methanol. The methanolic extract was then concentrated under reduced pressure.

  • Fractionation: The crude extract was subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to isolate the individual alkaloid fractions.

  • Purification: The fractions containing the dihydrositsirikine isomers were further purified by repeated chromatography until pure compounds were obtained.

  • Structure Elucidation: The structures of the isolated compounds were determined by spectroscopic methods, including mass spectrometry (MS), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy.

Note: The detailed experimental parameters such as solvent systems and specific chromatographic conditions were not available in the accessed resources.

Biosynthesis of (16R)-Isositsirikine[3]
  • Preparation of Cell-Free Extract: Callus cultures of Catharanthus roseus were homogenized in a suitable buffer to prepare a cell-free extract containing the biosynthetic enzymes.

  • Enzymatic Reaction: The cell-free extract was incubated with the precursor compound, geissoschizine.

  • Product Isolation and Identification: The reaction mixture was extracted and the product, (16R)-isositsirikine, was isolated and identified by comparison with an authentic sample.

Biological Activity

The biological activity of the dihydrositsirikine isomers has not been extensively studied. The most significant finding to date is the antineoplastic activity of 16-Epi-Z-isositsirikine reported by Mukhopadhyay and Cordell in 1983[2]. The compound was evaluated in the KB test system (in vitro) and the P-388 test system (in vivo) and showed positive activity[2].

Unfortunately, specific quantitative data, such as IC₅₀ values for cytotoxicity, have not been reported in the available literature. Furthermore, no studies on the antimicrobial or other biological activities of this compound or its E/Z isomers have been found. The broader class of indole alkaloids from Catharanthus roseus is known to possess a wide range of pharmacological effects, including anticancer, antihypertensive, and antidiabetic properties[4][5][6][7].

Signaling Pathways and Mechanism of Action

Due to the limited biological data available for this compound and its isomers, there is currently no information on the specific signaling pathways they may modulate or their mechanism of action. The antineoplastic activity of 16-Epi-Z-isositsirikine suggests a potential interaction with cellular targets involved in cell proliferation and survival, but further research is required to elucidate these mechanisms.

Logical Relationships in the Discovery Process

The following diagram illustrates the logical flow of the discovery and initial characterization of dihydrositsirikine isomers.

Discovery_Logical_Flow cluster_Discovery Discovery & Isolation cluster_Characterization Characterization & Early Insights C_roseus Catharanthus roseus Cell_Culture Cell Suspension & Callus Cultures C_roseus->Cell_Culture Source Extraction Extraction & Fractionation Cell_Culture->Extraction Provides biomass Biosynthesis Biosynthesis Studies (from Geissoschizine) Cell_Culture->Biosynthesis Enzyme source for Isomers This compound Isomers (E and Z) Extraction->Isomers Leads to isolation Spectroscopy Spectroscopic Analysis (NMR, MS) Isomers->Spectroscopy Analyzed by Bioactivity Initial Biological Screening (Antineoplastic Activity) Isomers->Bioactivity Tested for Structure Structure Elucidation Spectroscopy->Structure Determines

Logical flow of the discovery and characterization of dihydrositsirikine isomers.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound isomers from Catharanthus roseus cell cultures is depicted in the following diagram.

Isolation_Workflow Start C. roseus Cell Culture Harvest Harvest Cells Start->Harvest Extract Methanolic Extraction Harvest->Extract Concentrate Concentration Extract->Concentrate CC Column Chromatography (Silica Gel) Concentrate->CC TLC Preparative TLC CC->TLC Fractionation Purify Repeated Chromatography TLC->Purify Further Separation End Pure Isomers Purify->End

References

Spectroscopic Analysis of (16R)-Dihydrositsirikine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (16R)-Dihydrositsirikine, an indole (B1671886) alkaloid isolated from the medicinal plant Catharanthus roseus. Due to the limited public availability of raw spectral data, this document outlines the expected spectroscopic characteristics and provides generalized experimental protocols for its isolation and analysis. This guide is intended to serve as a foundational resource for researchers engaged in the study of natural products and drug discovery.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid with the molecular formula C₂₁H₂₈N₂O₃ and a molecular weight of approximately 356.47 g/mol . It is a derivative of sitsirikine, another alkaloid found in Catharanthus roseus (the Madagascar periwinkle), a plant renowned for producing pharmaceutically important compounds such as vinblastine (B1199706) and vincristine. The structural elucidation of this compound and its isomers was first reported in the mid-1960s. Understanding the precise stereochemistry and spectroscopic profile of this molecule is crucial for its potential application in medicinal chemistry and as a standard for the phytochemical analysis of C. roseus extracts.

Spectroscopic Data

The definitive characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original raw spectral data from early publications are not readily accessible in modern databases, this section details the expected data based on the known structure and general characteristics of related indole alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of organic molecules in solution. For a molecule like this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Note: Specific chemical shifts and coupling constants for this compound are not available in the public domain. The table above serves as a template for the expected data. Analysis of related indole alkaloids suggests characteristic signals for aromatic protons of the indole ring, protons adjacent to nitrogen and oxygen atoms, and aliphatic protons of the terpene-derived portion.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available

Note: The ¹³C NMR spectrum is expected to show 21 distinct signals corresponding to the carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbonyl carbon of the ester group, the aromatic carbons of the indole nucleus, and the aliphatic carbons of the quinolizidine (B1214090) core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
356Data not available[M]⁺
Data not available

Note: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 356, corresponding to its molecular weight. Fragmentation patterns for indole alkaloids typically involve cleavages of the quinolizidine ring system and loss of substituents.

Experimental Protocols

The following are detailed, generalized methodologies for the isolation and spectroscopic analysis of indole alkaloids like this compound from plant material.

Isolation and Purification
  • Extraction: Dried and powdered aerial parts of Catharanthus roseus are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, making them water-soluble. This solution is then washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10) and the deprotonated alkaloids are extracted into an organic solvent like dichloromethane (B109758) or chloroform.

  • Chromatographic Separation: The resulting alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) separates the mixture into fractions of increasing polarity.

  • Purification: Fractions containing this compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis
  • Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).

    • ¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for all unique carbon atoms.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak.

Mass Spectrometric Analysis
  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The molecular ion is selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

G cluster_extraction Isolation cluster_separation Purification cluster_analysis Structural Elucidation plant_material Plant Material (Catharanthus roseus) extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Mixture partitioning->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography hplc HPLC / Prep-TLC column_chromatography->hplc pure_compound This compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (MS, MS/MS) pure_compound->ms structure_elucidation Structure Confirmation nmr->structure_elucidation ms->structure_elucidation

Caption: Workflow for Natural Product Isolation and Analysis.

Preliminary Biological Screening of (16R)-Dihydrositsirikine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a monomeric indole (B1671886) alkaloid, a class of compounds that includes the well-known vinca (B1221190) alkaloids. These natural products, originally isolated from the Madagascar periwinkle (Catharanthus roseus), have a long history in traditional medicine and have yielded clinically significant therapeutic agents. The most prominent members of this family, such as vincristine (B1662923) and vinblastine, are widely used in cancer chemotherapy. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cells.

This technical guide provides a framework for the preliminary biological screening of this compound, focusing on three key areas of potential bioactivity suggested by the profile of related vinca alkaloids: anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental methodologies, data presentation formats, and conceptual diagrams are provided to aid researchers in designing and conducting these initial screens.

Potential Biological Activities and Screening Strategy

Based on the known properties of vinca alkaloids, the preliminary biological screening of this compound should prioritize the evaluation of its cytotoxic, antimicrobial, and anti-inflammatory potential.

Anticancer Activity

The primary and most well-documented activity of vinca alkaloids is their anticancer effect. This is attributed to their ability to bind to tubulin, inhibiting the polymerization of microtubules and disrupting the mitotic spindle, which is essential for cell division.

Antimicrobial Activity

Several plant-derived alkaloids have demonstrated antimicrobial properties. While less characterized for vinca alkaloids compared to their anticancer effects, preliminary screening against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Anti-inflammatory Activity

Some natural products, including certain alkaloids, exhibit anti-inflammatory effects through various mechanisms, such as the inhibition of pro-inflammatory cytokines and enzymes.

Data Presentation

Quantitative data from the preliminary screens should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaValue
A549Lung CarcinomaValue
HeLaCervical AdenocarcinomaValue
JurkatT-cell LeukemiaValue
HCT116Colon CarcinomaValue
Normal Cell Line (e.g., HFF-1)FibroblastValue

IC₅₀ values are hypothetical and need to be determined experimentally.

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaValue
Escherichia coliGram-negative BacteriaValue
Pseudomonas aeruginosaGram-negative BacteriaValue
Candida albicansFungiValue

MIC (Minimum Inhibitory Concentration) values are hypothetical and need to be determined experimentally.

Table 3: Anti-inflammatory Activity of this compound

AssayTargetIC₅₀ (µM) / Inhibition (%)
COX-2 InhibitionEnzyme ActivityValue
5-LOX InhibitionEnzyme ActivityValue
Nitric Oxide (NO) Production in LPS-stimulated MacrophagesCellular ResponseValue
TNF-α Production in LPS-stimulated MacrophagesCytokine ReleaseValue
IL-6 Production in LPS-stimulated MacrophagesCytokine ReleaseValue

IC₅₀ or inhibition percentage values are hypothetical and need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the key preliminary screening assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat, HCT116) and a normal cell line (e.g., HFF-1)

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of microorganisms.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Microplate reader

Procedure:

  • Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete DMEM medium

  • Griess Reagent

  • 96-well microplates

  • Nitrite (B80452) standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells with LPS only) and a blank group (cells without LPS or compound).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite using a standard curve and determine the percentage of NO inhibition.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer and Normal Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Serial Dilutions of this compound compound_prep->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Postulated Signaling Pathway for Vinca Alkaloid-Induced Apoptosis

vinca_alkaloid_pathway cluster_cell_entry Cellular Uptake cluster_microtubule_disruption Microtubule Dynamics cluster_mitotic_arrest Cell Cycle Progression cluster_apoptosis Apoptotic Cascade vinca_alkaloid This compound tubulin α/β-Tubulin Dimers vinca_alkaloid->tubulin Binds to Tubulin microtubule Microtubule Polymerization tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation tubulin->mitotic_spindle Inhibits Polymerization microtubule->tubulin Depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) bcl2_family Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) mitotic_arrest->bcl2_family caspase_activation Caspase Activation (e.g., Caspase-3) bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Postulated mechanism of vinca alkaloid-induced apoptosis.

Conclusion

This technical guide outlines a foundational approach for the preliminary biological screening of this compound. By leveraging the known activities of the broader vinca alkaloid class, a targeted screening strategy focusing on anticancer, antimicrobial, and anti-inflammatory properties is proposed. The provided experimental protocols and data presentation formats offer a standardized framework for initial investigations. It is imperative that future studies on this compound generate specific data to confirm and expand upon these predicted activities, ultimately elucidating its unique therapeutic potential.

A Comprehensive Review of Minor Alkaloids from Catharanthus roseus: From Isolation to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of profound significance in phytochemistry and medicine. While renowned for its production of the potent anticancer dimeric alkaloids, vinblastine (B1199706) and vincristine, this plant also synthesizes a complex arsenal (B13267) of over 130 other terpenoid indole (B1671886) alkaloids (TIAs)[1]. These so-called "minor" alkaloids, though present in lower concentrations, exhibit a remarkable diversity of chemical structures and a broad spectrum of pharmacological activities. This technical guide provides an in-depth literature review of the minor alkaloids of C. roseus, focusing on their isolation, characterization, and therapeutic potential. We present quantitative data in structured tables, detail experimental protocols for key methodologies, and visualize complex biological pathways and workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Biosynthesis of Minor Alkaloids

The intricate biosynthetic pathway of TIAs in C. roseus is a testament to the complex enzymatic machinery within the plant. All TIAs originate from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (B84403) (MEP) pathway[2][3][4][5][6]. This crucial coupling reaction, catalyzed by strictosidine (B192452) synthase, yields strictosidine, the universal precursor for all TIAs in this plant[2][3][4][5]. From this central intermediate, a cascade of enzymatic reactions, including hydroxylations, acetylations, and cyclizations, leads to the vast array of monomeric and dimeric alkaloids. The biosynthetic pathways are tightly regulated by genetic, developmental, and environmental factors[2][7].

dot

Biosynthesis_of_Minor_Alkaloids cluster_minor_alkaloids Minor Monoterpenoid Indole Alkaloids Shikimate_Pathway Shikimate Pathway Tryptamine Tryptamine Shikimate_Pathway->Tryptamine MEP_Pathway MEP Pathway Secologanin Secologanin MEP_Pathway->Secologanin STR Strictosidine Synthase (STR) Tryptamine->STR Secologanin->STR Strictosidine Strictosidine Vindoline (B23647) Vindoline Strictosidine->Vindoline Multiple Enzymatic Steps Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Enzymatic Steps Ajmalicine Ajmalicine Strictosidine->Ajmalicine Multiple Enzymatic Steps Serpentine Serpentine Strictosidine->Serpentine Multiple Enzymatic Steps Vindolinine Vindolinine Strictosidine->Vindolinine Multiple Enzymatic Steps Vindolicine Vindolicine Strictosidine->Vindolicine Multiple Enzymatic Steps Perivine Perivine Strictosidine->Perivine Multiple Enzymatic Steps Vindorosine Vindorosine Strictosidine->Vindorosine Multiple Enzymatic Steps STR->Strictosidine Condensation

Caption: General biosynthetic pathway of minor alkaloids in C. roseus.

Isolation and Characterization of Minor Alkaloids

The extraction and purification of minor alkaloids from C. roseus present a significant challenge due to their structural complexity, similar polarities, and low abundance. A variety of methods have been developed, typically involving initial solvent extraction followed by multiple chromatographic steps.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Total Alkaloids [5][8][9]

  • Maceration: Dried and powdered plant material (e.g., leaves) is macerated in an acidified aqueous solution (e.g., 0.1 M HCl or 2% tartaric acid) to protonate the alkaloids, rendering them soluble in the aqueous phase.

  • Filtration and Defatting: The acidic extract is filtered. A subsequent extraction with a nonpolar solvent like hexane (B92381) can be performed to remove chlorophyll (B73375) and other lipophilic impurities.

  • Basification: The pH of the aqueous extract is raised to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as dichloromethane (B109758) or chloroform. The organic layers containing the crude alkaloid mixture are combined.

  • Drying and Concentration: The combined organic extract is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the total alkaloid extract.

Protocol 2: Chromatographic Separation of Minor Alkaloids [2][10][11]

The crude alkaloid extract is a complex mixture that requires further separation, often employing a combination of the following chromatographic techniques:

  • Column Chromatography (CC): Silica (B1680970) gel or alumina (B75360) is commonly used as the stationary phase. A gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate (B1210297), chloroform-methanol) is employed to separate the alkaloids into fractions based on their polarity.

  • Preparative Thin-Layer Chromatography (pTLC): This technique is useful for the separation of small quantities of alkaloids. The crude extract or a fraction from column chromatography is applied as a band onto a thick-layer silica gel plate and developed in a suitable solvent system. The separated bands are then scraped off and the alkaloids are eluted with a polar solvent.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a powerful tool for the final purification and quantification of minor alkaloids. A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) with a gradient or isocratic elution. Detection is commonly performed using a UV detector.

Experimental_Workflow Plant_Material Dried C. roseus Plant Material Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions pTLC_HPLC pTLC / HPLC Fractions->pTLC_HPLC Isolated_Alkaloids Isolated Minor Alkaloids pTLC_HPLC->Isolated_Alkaloids Characterization Structural Elucidation (NMR, MS) Isolated_Alkaloids->Characterization

Caption: Anticancer signaling pathways modulated by minor alkaloids.

Table 2: Anticancer Activity of Selected Minor Alkaloids

AlkaloidCancer Cell LineIC50 ValueReference
Vindoline DerivativesRPMI-8226 (Leukemia)20.0 nM (for conjugate 9e)[12]
Vindoline DerivativesA2780 (Ovarian)1.36 µM (for conjugate 9e)[12]
Vindoline DerivativesHeLa (Cervical)1.50-6.48 µM (for compound 9g)[12]
Plant ExtractsK562 (Leukemia)28.3 µg/mL (Satureja bachtiarica)[13]
Plant ExtractsJurkat (Leukemia)66.7 µg/mL (Satureja hortensis)[13]
Antidiabetic Activity

Certain minor alkaloids have shown promising antidiabetic properties by enhancing glucose uptake and inhibiting key enzymes involved in glucose metabolism. One of the primary targets is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway.[6][8][14][15][16][17][18][19] Inhibition of PTP1B enhances insulin sensitivity.

dot

Antidiabetic_Signaling cluster_cell Target Cell (e.g., Muscle, Adipocyte) Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylation PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylation (Inhibition) PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activation GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Minor_Alkaloids Minor Alkaloids (e.g., Vindolicine) Minor_Alkaloids->PTP1B Inhibition

Caption: Antidiabetic mechanism via PTP1B inhibition.

Table 3: Antidiabetic Activity of Selected Minor Alkaloids

AlkaloidActivityCell LineConcentrationReference
VindolicineHighest glucose uptakeβ-TC6 and C2C1212.5 & 25.0 µg/mL[20]
VindolinineCytotoxicβ-TC6IC50: 20.5 ± 3.6 µg/mL[20]
PerivineCytotoxicβ-TC6IC50: 46.7 ± 4.4 µg/mL[20]
VindogentianinePTP-1B InhibitionIn vitro-[14]
Neuroprotective Activity

Emerging research suggests that minor alkaloids from C. roseus possess neuroprotective properties. Mechanisms include the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and the modulation of signaling pathways related to oxidative stress and inflammation.[4][16][21][22][23]

dot

Neuroprotective_Signaling cluster_neuron Neuron Minor_Alkaloids Minor Alkaloids (e.g., Ajmalicine) AChE Acetylcholinesterase (AChE) Minor_Alkaloids->AChE Inhibition Oxidative_Stress Oxidative Stress Minor_Alkaloids->Oxidative_Stress Reduction Inflammation Neuroinflammation Minor_Alkaloids->Inflammation Reduction Neuronal_Survival Neuronal Survival & Function AChE->Neuronal_Survival Enhancement of Cholinergic Neurotransmission Oxidative_Stress->Neuronal_Survival Protection Inflammation->Neuronal_Survival Protection

Caption: Neuroprotective mechanisms of minor alkaloids.

Antimicrobial Activity

Extracts and isolated minor alkaloids from C. roseus have demonstrated activity against a range of pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity of Selected Minor Alkaloids

Alkaloid/ExtractMicroorganismMIC (µg/mL)Reference
AjmalicineEnterococcus- (Zone of inhibition: 1.7 cm)[24]
SerpentineEscherichia coli- (Zone of inhibition: 0.35 cm)[24]
Alkaloidal ExtractGram-positive bacteria- (Zone of inhibition: 8-14 mm)[25]
Alkaloidal ExtractGram-positive bacteria- (Zone of inhibition: 10-17 mm)[25]

Conclusion

The minor alkaloids of Catharanthus roseus represent a vast and largely untapped reservoir of bioactive compounds with significant therapeutic potential. While research has primarily focused on the major anticancer alkaloids, this guide highlights the diverse pharmacological activities of the less abundant constituents. The continued exploration of these compounds, facilitated by advancements in isolation and analytical techniques, holds great promise for the discovery of novel drug leads for a multitude of diseases. Further in-depth studies into their specific molecular mechanisms of action are warranted to fully elucidate their therapeutic utility and pave the way for their clinical application.

References

The Therapeutic Potential of Dihydropyridine Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific research on dihydrositsirikine and its isomers currently exists within publicly accessible scientific literature. Therefore, this guide expands its focus to the broader class of dihydropyridine (B1217469) isomers, for which a more substantial body of research is available, particularly in the context of anticancer activity. This technical whitepaper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic relevance of dihydropyridine isomers, with a focus on their potential as anticancer agents.

The principle of isomerism is of critical importance in clinical pharmacology and pharmacotherapeutics, as different isomers of a drug can vary significantly in their pharmacokinetic and pharmacodynamic properties. This has led to the development of safer and more effective drug alternatives.[1] The investigation into the distinct biological activities of stereoisomers is a key area of modern drug discovery.[2]

Anticancer Activity of Dihydropyridine Derivatives

Dihydropyridines (DHPs) are a class of organic compounds that have been extensively studied for a wide range of biological activities.[3][4] While initially recognized as calcium channel blockers, numerous derivatives have demonstrated potential in other therapeutic areas, including cancer treatment.[3][5][6][7] The anticancer activity of various 1,4-dihydropyridine (B1200194) derivatives has been evaluated against several human cancer cell lines, demonstrating a range of cytotoxic effects.

Quantitative Data on Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of dihydropyridine derivatives against various cancer cell lines, illustrating the cytotoxic potential of this class of compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(±)-diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18)HeLa3.6[1][5]
MCF-75.2[1][5]
(±)-diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19)HeLa2.3[1][5]
MCF-75.7[1][5]
(±)-diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20)HeLa4.1[1][5]
MCF-711.9[1][5]
2,6-dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl-4-(2-nitrophenyl)-1,4-dihydropyridine (7a)MOLT-417.4 ± 2.0[3]
LS18029.7 ± 4.7[3]
2,6-dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl-4-(4-chlorophenyl)-1,4-dihydropyridine (7d)MCF-728.5 ± 3.5[3]
Dihydropyridine-based 1,2,3-triazole derivative (13ad')Caco-20.63 ± 0.05[2]
Dihydropyridine-based 1,2,3-triazole derivative (13ab')Caco-21.39 ± 0.04[2]
Symmetrical dihydropyridine (HD-7)MCF-716.75[8]
Symmetrical dihydropyridine (HD-8)MCF-718.33[8]
Symmetrical dihydropyridine (HD-6)MCF-721.26[8]

The Significance of Stereoisomerism in Dihydropyridine Activity

Many dihydropyridine derivatives possess at least one chiral center, typically at the 4-position of the dihydropyridine ring. The spatial arrangement of substituents around this chiral center can significantly influence the compound's biological activity. It is common for one enantiomer to be significantly more potent than the other.[9] This highlights the importance of stereoselective synthesis and the evaluation of individual isomers in drug development.

Stereoisomers cluster_0 Chiral Dihydropyridine cluster_1 Separation/Synthesis cluster_2 Individual Enantiomers cluster_3 Biological Activity Racemic_Mixture Racemic Mixture (50:50 of Enantiomers) Chiral_Separation Chiral Chromatography or Asymmetric Synthesis Racemic_Mixture->Chiral_Separation Enantiomer_R R-Enantiomer Chiral_Separation->Enantiomer_R Enantiomer_S S-Enantiomer Chiral_Separation->Enantiomer_S Activity_R Potentially Different Pharmacological Profile A Enantiomer_R->Activity_R Activity_S Potentially Different Pharmacological Profile B Enantiomer_S->Activity_S

Stereoisomers of a chiral dihydropyridine.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and biological evaluation of dihydropyridine derivatives, based on commonly cited experimental procedures.

Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Synthesis)

A widely used method for the synthesis of 1,4-dihydropyridines is the Hantzsch pyridine (B92270) synthesis.[2][4][5] This is a multi-component reaction that offers a straightforward route to the dihydropyridine scaffold.

General Procedure:

  • A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate, 1.5 mmol) is prepared in a suitable solvent (e.g., ethanol (B145695) or glacial acetic acid).

  • The reaction mixture is then refluxed for a specified period, typically ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of water or ice.

  • The solid product is collected by filtration, washed with a suitable solvent, and dried.

  • Further purification is achieved by recrystallization from an appropriate solvent system.

Hantzsch_Synthesis_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Aldehyde Aldehyde Mixing Mix in Solvent (e.g., Ethanol) Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Ammonia Ammonia Source Ammonia->Mixing Reflux Reflux Mixing->Reflux Precipitation Precipitation (add water) Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization DHP_Product Purified 1,4-Dihydropyridine Recrystallization->DHP_Product

General workflow for Hantzsch dihydropyridine synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3][6]

General Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized dihydropyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement & Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat cells with Dihydropyridine Derivatives (various concentrations) Cell_Seeding->Compound_Treatment Incubation_1 Incubate (e.g., 48 hours) Compound_Treatment->Incubation_1 MTT_Addition Add MTT Solution Incubation_1->MTT_Addition Incubation_2 Incubate to form Formazan Crystals MTT_Addition->Incubation_2 Solubilization Solubilize Formazan Incubation_2->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_Calc Calculate IC50 Value Absorbance->IC50_Calc

Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The available scientific literature strongly suggests that the dihydropyridine scaffold is a promising starting point for the development of novel anticancer agents. The diverse biological activities exhibited by various derivatives, coupled with the significant influence of stereochemistry, underscore the vast potential within this class of compounds.

While specific data on dihydrositsirikine isomers remains elusive, the broader family of dihydropyridines presents a fertile ground for further research. Future investigations should focus on the stereoselective synthesis and evaluation of dihydropyridine isomers to elucidate structure-activity relationships and identify compounds with enhanced potency and selectivity against cancer cells. A deeper understanding of the molecular mechanisms underlying their cytotoxic effects will be crucial for the rational design of the next generation of dihydropyridine-based therapeutics. The exploration of dihydropyridine isomers represents a valuable avenue in the ongoing search for more effective cancer treatments.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a plausible synthetic methodology for the total synthesis of (16R)-Dihydrositsirikine, a member of the indolo[2,3-a]quinolizidine family of alkaloids. While a specific total synthesis for this exact stereoisomer is not extensively documented in a single publication, this document outlines a robust and stereocontrolled approach based on well-established synthetic strategies for this class of compounds, primarily featuring a key asymmetric Pictet-Spengler reaction.

This compound is a natural product with a complex tetracyclic core that has garnered interest due to the broad biological activities exhibited by related indoloquinolizidine alkaloids, which include potential applications in treating a range of diseases from cancer to neurodegenerative disorders[1]. The synthetic approach detailed herein is designed to be adaptable for the synthesis of various analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategy

The core of this compound is the indolo[2,3-a]quinolizidine skeleton. A convergent and stereoselective synthesis can be envisioned, leveraging a key Pictet-Spengler reaction to construct the tetracyclic framework[2][3]. The chirality at the C16 position can be introduced through an asymmetric variant of this reaction or by utilizing a chiral building block.

The general retrosynthetic approach involves disconnecting the tetracyclic core at the C-N bond within the piperidine (B6355638) ring, leading back to a tryptamine (B22526) derivative and a chiral aldehyde. This strategy allows for the independent synthesis of the two key fragments, which are then coupled in the crucial Pictet-Spengler cyclization.

Experimental Protocols

I. Synthesis of the Chiral Aldehyde Fragment

A suitable chiral aldehyde is required to introduce the stereocenter that will become the C16 position in the final product. This can be achieved through various asymmetric synthesis methods. One possible route starts from a commercially available chiral precursor.

Key Experiment: Asymmetric Aldol (B89426) Reaction to Establish the Chiral Center

This protocol describes a representative method for establishing the stereocenter of the aldehyde fragment.

Materials:

  • (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

  • Propionaldehyde

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate LDA.

  • Propionaldehyde (1.0 eq) is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.

  • (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (1.1 eq) is added, and the reaction is stirred for 2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the aldol adduct.

  • Subsequent oxidation and protecting group manipulations (not detailed here) would be performed to yield the final chiral aldehyde.

II. Asymmetric Pictet-Spengler Reaction

The cornerstone of this synthetic strategy is the stereoselective Pictet-Spengler reaction to form the indolo[2,3-a]quinolizidine core. This can be achieved using a chiral catalyst to induce asymmetry[4].

Key Experiment: Catalytic Asymmetric Pictet-Spengler Reaction

Materials:

  • Tryptamine

  • Synthesized chiral aldehyde

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Toluene (B28343), anhydrous

  • Molecular sieves (4 Å)

  • Sodium bicarbonate, saturated solution

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of tryptamine (1.0 eq) and the chiral aldehyde (1.1 eq) in anhydrous toluene is added the chiral phosphoric acid catalyst (0.1 eq) and activated 4 Å molecular sieves.

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the this compound precursor.

III. Final Synthetic Steps

The product from the Pictet-Spengler reaction may require further functional group manipulations, such as deprotection or modification of the side chain, to yield the final this compound. These steps would be tailored based on the specific protecting groups used in the synthesis of the chiral aldehyde.

Quantitative Data Summary

The following tables summarize expected yields and stereoselectivities for the key transformations based on literature precedents for similar reactions.

Table 1: Yields for Key Synthetic Steps

StepReaction TypeStarting Material(s)ProductExpected Yield (%)
1Asymmetric Aldol Reaction(S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehydeChiral Aldol Adduct70-85
2OxidationChiral Aldol AdductChiral Aldehyde Fragment85-95
3Catalytic Asymmetric Pictet-SpenglerTryptamine, Chiral AldehydeThis compound Precursor60-80
4Deprotection/Final ModificationThis compound PrecursorThis compound80-95

Table 2: Stereoselectivity of the Asymmetric Pictet-Spengler Reaction

CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
(R)-TRIP and derivatives>95:5>90
Other Chiral Brønsted Acids80:20 - 95:585-95

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic strategy.

Total_Synthesis_Workflow A Tryptamine E Catalytic Asymmetric Pictet-Spengler Reaction A->E B Chiral Aldehyde Precursor C Asymmetric Synthesis (e.g., Aldol Reaction) B->C D Chiral Aldehyde C->D D->E F Indolo[2,3-a]quinolizidine Core (Protected) E->F G Deprotection & Final Modifications F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

Pictet_Spengler_Mechanism cluster_0 Pictet-Spengler Reaction A Tryptamine + Chiral Aldehyde B Iminium Ion Intermediate A->B [H+] C Intramolecular Cyclization B->C D Spiroindolenine Intermediate C->D E Rearrangement D->E F Tetrahydro-β-carboline Product E->F

Caption: Key steps in the Pictet-Spengler reaction mechanism.

References

Application Notes and Protocols for the Isolation and Purification of (16R)-Dihydrositsirikine from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a terpenoid indole (B1671886) alkaloid that has been identified in Catharanthus roseus (Madagascar Periwinkle). As a member of a plant genus known for producing pharmaceutically important compounds, this compound is a molecule of interest for further research and potential drug development. This document provides a detailed, generalized protocol for its isolation and purification from plant materials, primarily focusing on Catharanthus roseus. The methodologies described herein are based on established principles of natural product chemistry and can be adapted and optimized for specific laboratory settings and research objectives.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective purification strategy.

PropertyValueSource
Molecular FormulaC₂₁H₂₈N₂O₃[1]
Molecular Weight356.47 g/mol [1]
AppearanceWhite to off-white powderAssumed
SolubilitySoluble in methanol (B129727), ethanol, chloroform (B151607), dichloromethane (B109758); sparingly soluble in waterInferred from alkaloid extraction protocols

Experimental Workflow

The overall process for isolating this compound involves extraction of the raw plant material, followed by a multi-step purification process to isolate the target compound from a complex mixture of other alkaloids and plant metabolites.

workflow cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_chromatography Chromatographic Purification cluster_analysis Analysis plant_material Dried Plant Material (e.g., Catharanthus roseus) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Column Chromatography (Silica Gel) alkaloid_fraction->column_chrom fractions Collected Fractions column_chrom->fractions hplc Preparative HPLC (C18 Reversed-Phase) fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Purity & Structural Elucidation (TLC, HPLC, NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound.

Protocol 1: Preparation of Total Alkaloid Extract

This protocol describes the initial extraction of total alkaloids from the plant material.

  • Plant Material Preparation:

    • Air-dry the aerial parts (leaves, stems) of Catharanthus roseus in the shade to prevent the degradation of phytochemicals.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material (1 kg) in 80% methanol (5 L) for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude methanolic extract in 2% tartaric acid solution (500 mL).

    • Filter the acidic solution to remove any insoluble non-alkaloidal matter.

    • Wash the aqueous acidic solution with dichloromethane (3 x 250 mL) in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia (B1221849) solution.

    • Extract the liberated alkaloids with dichloromethane (5 x 250 mL) until the aqueous layer tests negative for alkaloids (using Dragendorff's reagent).

    • Combine the dichloromethane fractions, wash with distilled water (2 x 200 mL), and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the total alkaloid fraction as a brownish residue.

Protocol 2: Purification by Column Chromatography

This protocol outlines the initial separation of the total alkaloid fraction using column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with the initial mobile phase.

  • Sample Loading:

    • Adsorb the total alkaloid fraction (e.g., 10 g) onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, resulting in a freely flowing powder.

    • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. A common solvent system is a gradient of chloroform and methanol.

      • Initial phase: 100% Chloroform

      • Gradient: Gradually increase the percentage of methanol (e.g., 0.5%, 1%, 2%, 5%, 10% methanol in chloroform).

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate (silica gel 60 F₂₅₄).

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent.

    • Combine fractions with similar TLC profiles that show the presence of the target compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification step to obtain high-purity this compound.

  • Sample Preparation:

    • Dissolve the semi-purified fraction from column chromatography in HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

      • Start with a lower concentration of acetonitrile and gradually increase it over the run time. A typical gradient might be from 20% to 80% acetonitrile over 40 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detector at 220 nm and 280 nm.

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

  • Fraction Collection:

    • Collect the peak corresponding to the retention time of this compound.

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Logical Relationship of Purification Steps

The purification strategy is a sequential process where each step increases the purity of the target compound by removing a different set of impurities.

purification_logic start Crude Plant Extract (Complex Mixture) acid_base Acid-Base Partitioning start->acid_base Removes non-alkaloidal compounds column_chrom Column Chromatography (Normal Phase) acid_base->column_chrom Separates alkaloids based on polarity prep_hplc Preparative HPLC (Reversed Phase) column_chrom->prep_hplc High-resolution separation of closely related alkaloids final_product Pure this compound (>95% Purity) prep_hplc->final_product

References

Application Note: Quantitative Analysis of (16R)-Dihydrositsirikine in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(16R)-Dihydrositsirikine is a terpenoid indole (B1671886) alkaloid found in medicinal plants such as Catharanthus roseus. As a member of a class of compounds with significant pharmacological potential, having a robust and sensitive analytical method for its quantification in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical development. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The described protocol offers a reliable workflow from sample preparation to data acquisition, suitable for high-throughput analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from human plasma using mixed-mode cation exchange (MCX) solid-phase extraction cartridges.

Materials:

  • Human plasma (K2-EDTA)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Reserpine, 100 ng/mL in methanol)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)

  • MCX SPE cartridges (e.g., 30 mg, 1 mL)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.

    • Add 50 µL of the internal standard solution.

    • Add 500 µL of 4% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

  • Solid-Phase Extraction:

    • Place the MCX SPE cartridges on the vacuum manifold.

    • Conditioning: Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge. Apply gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences. Dry the cartridge under high vacuum for 5 minutes.

    • Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |

MS/MS Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temp. 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas 600 L/hr

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: (Note: The molecular formula of this compound is C21H28N2O3 with a molecular weight of 356.46 g/mol .[1][2][3][4][5] The precursor ion will be [M+H]⁺. Product ions and collision energies are representative and should be optimized for the specific instrument used.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound357.2144.115025
This compound357.2199.115020
Reserpine (IS)609.3195.115035

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.

Table 1: Method Validation Summary
ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.18 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 7.0%
Inter-day Precision (%RSD) < 9.5%
Accuracy (%RE) Within ± 8.0%
Table 2: Recovery and Matrix Effect

The extraction recovery was determined by comparing the analyte response in pre-spiked plasma samples to post-spiked plasma samples at three different concentration levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 1.591.597.2
Medium 7594.298.5
High 40092.896.8

Visualizations

Diagram 1: Sample Preparation Workflow

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Diagram 2: HPLC-MS/MS Analysis Workflow

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a stereospecific alkaloid derivative belonging to the sarpagine (B1680780) family, which is of interest in medicinal chemistry and pharmacological research.[1] Its defined (16R) configuration provides high stereochemical purity, making it a valuable compound for structure-activity relationship studies and the synthesis of complex indole (B1671886) alkaloids.[1] Determining the cytotoxic potential of this compound is a critical first step in evaluating its therapeutic potential. In vitro cytotoxicity assays are fundamental tools for assessing a compound's effect on cell viability and proliferation.[2][3] These assays are essential in the early preclinical phase of drug discovery to identify potential adverse effects and to understand the mechanisms of action.[3][4] This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity.[5]

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the in vitro cytotoxicity assay of this compound. Researchers should populate this table with their experimental findings.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
e.g., HeLa0 (Vehicle Control)100 ± 5.2
192 ± 4.8
1075 ± 6.1
2551 ± 5.5
5028 ± 4.2
10012 ± 3.9
e.g., MCF-70 (Vehicle Control)100 ± 6.3
195 ± 5.9
1081 ± 7.2
2558 ± 6.8
5035 ± 5.1
10018 ± 4.5

Experimental Protocols

MTT Assay Protocol for this compound

This protocol is a standard method for assessing cell viability. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cell line in a T-75 flask until it reaches 80-90% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. c. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of this compound. d. Include vehicle control wells (containing the same concentration of the solvent used to dissolve the compound) and untreated control wells (containing only serum-free medium). e. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: a. Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. c. After the incubation, carefully remove the medium containing MTT from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. c. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cell Culture B Cell Seeding in 96-well Plate A->B C Addition of this compound B->C D Incubation (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Potential Signaling Pathway for Further Investigation

The specific signaling pathway through which this compound may exert cytotoxic effects is currently unknown. A common mechanism of cytotoxicity for many anti-cancer compounds is the induction of apoptosis. The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, which could be a starting point for mechanistic studies.

G A This compound B Cellular Stress A->B C Bcl-2 family modulation (e.g., Bax/Bcl-2 ratio) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) E->F G Caspase-9 Activation F->G H Executioner Caspases Activation (Caspase-3, -7) G->H I Apoptosis H->I

Caption: A hypothetical intrinsic apoptosis signaling pathway potentially modulated by this compound.

References

Application Notes and Protocols for Testing the Anticancer Activity of Dihydromyricetin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "(16R)-Dihydrositsirikine" did not yield specific results on its anticancer activity. The following information is based on studies of Dihydromyricetin (B1665482) (DHM) , a natural flavonoid compound with well-documented anticancer properties, and is provided as a representative example of how to test the anticancer activity of a natural product.

Introduction

Dihydromyricetin (DHM) is a natural flavonoid compound found in plants such as Ampelopsis grossedentata.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects against various cancer types.[1][2][3][4] DHM has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth by modulating various cellular signaling pathways.[2][3] These application notes provide a comprehensive overview of the cell lines and methodologies used to evaluate the anticancer efficacy of DHM.

Recommended Cell Lines for Anticancer Testing

A variety of human cancer cell lines have been utilized to investigate the antitumor effects of Dihydromyricetin. The choice of cell line depends on the specific type of cancer being targeted.

Cancer TypeCell LineKey Findings
Choriocarcinoma JARDHM inhibits short and long-term proliferation in a concentration-dependent manner and induces S/G2/M cell cycle arrest.[1][5]
Nasopharyngeal Carcinoma Hone1, CNE1DHM enhances the growth inhibitory action of cisplatin, diminishes cancer stem cell properties, and impairs the Wnt/β-catenin signaling pathway.[4]
Cholangiocarcinoma HCCC9810, TFK-1DHM inhibits cell proliferation and promotes apoptosis.[6]
Breast Cancer MCF-7DHM, in combination with other agents, can show synergistic cytotoxic effects.[7] It also inhibits the activation of Akt, which in turn inhibits the mTOR complex and promotes apoptosis.[3]
Leukemia HL-60While not directly testing DHM, this cell line is a common model for cytotoxicity studies of natural alkaloids.[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Dihydromyricetin (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like doxorubicin (B1662922).[9] Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Treat cells with Dihydromyricetin A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Dihydromyricetin at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G A Treat cells with Dihydromyricetin B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D E Quantify apoptotic vs. live cells D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with Dihydromyricetin as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways Modulated by Dihydromyricetin

DHM has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects DHM Dihydromyricetin PI3K PI3K DHM->PI3K inhibits Wnt Wnt DHM->Wnt inhibits NFkB NF-κB DHM->NFkB inhibits Akt Akt PI3K->Akt Apoptosis Induction of Apoptosis PI3K->Apoptosis inhibition leads to CellCycleArrest Cell Cycle Arrest PI3K->CellCycleArrest inhibition leads to mTOR mTOR Akt->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation leads to beta_catenin β-catenin Wnt->beta_catenin Wnt->Apoptosis inhibition leads to beta_catenin->Proliferation leads to NFkB->Proliferation leads to NFkB->Apoptosis inhibition leads to

Caption: Key signaling pathways targeted by Dihydromyricetin.

References

(16R)-Dihydrositsirikine enzyme inhibition assay development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Development of an Enzyme Inhibition Assay for (16R)-Dihydrositsirikine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an indole (B1671886) alkaloid found in Catharanthus roseus.[1] While the specific biological targets of this compound are not yet fully elucidated, other indole alkaloids have demonstrated inhibitory activity against a range of enzymes, making them promising candidates for drug discovery.[2][3][4] This application note provides a comprehensive guide for developing and implementing an in vitro enzyme inhibition assay to screen this compound against a panel of candidate enzymes. The protocols described herein are adaptable for both spectrophotometric and fluorometric detection methods, providing flexibility for various laboratory settings.

Principle of the Assay

Enzyme inhibition assays are fundamental in drug discovery for quantifying the potency of a compound against a specific enzyme target.[5][6] The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor. By comparing these rates, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[6] This value is a key parameter for assessing the potency of the inhibitor.

This protocol outlines methods for determining the IC50 of this compound against candidate enzymes and for investigating the mechanism of inhibition through kinetic studies.[6]

Experimental Workflow & Signaling Pathways

The overall workflow for screening and characterizing this compound as an enzyme inhibitor is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) screening Primary Screening (Single Concentration) prep_reagents->screening prep_inhibitor This compound Stock Solution prep_inhibitor->screening ic50 IC50 Determination (Dose-Response) screening->ic50 Active? calc_inhibition Calculate % Inhibition screening->calc_inhibition kinetics Kinetic Studies (Vary Substrate & Inhibitor) ic50->kinetics plot_ic50 Plot Dose-Response Curve ic50->plot_ic50 determine_moa Determine Mechanism (Lineweaver-Burk/Dixon Plot) kinetics->determine_moa

Caption: Workflow for enzyme inhibition assay development.

Should this compound be found to inhibit a key signaling enzyme, such as a kinase, it could have downstream effects on a signaling pathway. A hypothetical representation of such a pathway is shown below.

signaling_pathway receptor Receptor enzyme_target Target Enzyme (e.g., Kinase) receptor->enzyme_target Activates downstream_protein Downstream Protein enzyme_target->downstream_protein Phosphorylates inhibitor This compound inhibitor->enzyme_target Inhibits transcription_factor Transcription Factor downstream_protein->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response Regulates

References

Application Notes and Protocols for Pharmacokinetic and ADME Studies of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting essential pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) studies on indole (B1671886) alkaloids. This class of natural products exhibits a wide range of pharmacological activities, making a thorough understanding of their disposition in the body crucial for drug development.

Introduction to Pharmacokinetics and ADME of Indole Alkaloids

Indole alkaloids, characterized by their core indole nucleus, are a diverse group of secondary metabolites found in various plant species.[1][2] Many of these compounds, such as vincristine (B1662923) (anticancer), reserpine (B192253) (antihypertensive), and ajmaline (B190527) (anti-arrhythmic), have been developed into therapeutic drugs.[1] The pharmacokinetic (PK) profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[1] These processes govern the onset, intensity, and duration of a drug's effect. A favorable ADME profile is a critical determinant of a drug candidate's success. In silico, in vitro, and in vivo models are employed to evaluate these properties early in the drug discovery process.[3][4][5]

Quantitative Pharmacokinetic Data of Selected Indole Alkaloids

The following table summarizes key pharmacokinetic parameters for several representative indole alkaloids. These values have been compiled from various preclinical and clinical studies and are intended for comparative purposes. It is important to note that parameters can vary depending on the animal model, route of administration, and analytical methodology.

Indole AlkaloidAdministration RouteTmax (h)t1/2 (h)Bioavailability (%)Reference(s)
Ajmalicine ------------[6]
Serpentine ------------[7][6]
Brucine Oral, IV---------[1]
Harmane Oral, IV---------[1]
Vindoline Oral, IV---------[1]
Mitragynine Oral, IV---------[1]
7-OH-mitragynine Oral, IV---------[1]
Reserpine Oral~2.5~2.7~50[8]
Yohimbine (B192690) Oral~0.83~0.58Variable[8][9]
Geissoschizine methyl ether Oral---------[10]
Rhynchophylline Oral---------[10]
Isorhynchophylline Oral---------[10]
Corynoxeine Oral---------[10]
Isocorynoxeine Oral---------[10]
Lycodoline Intragastric (Rat)~1.58~2.24---[11][12]
α-obscurine Intragastric (Rat)~0.79~1.27---[11][12]
N-demethyl-α-obscurine Intragastric (Rat)~1.04~1.63---[11][12]

Experimental Protocols for Key In Vitro ADME Assays

Detailed below are standardized protocols for essential in vitro assays to characterize the ADME properties of indole alkaloids.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell permeability assay is a reliable in vitro method to predict human intestinal absorption.[13][14][15] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and express various transporters and efflux pumps, mimicking the intestinal barrier.[14][15][16]

Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™) for 18-22 days to allow for differentiation and formation of a confluent monolayer.[13][14]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[16]

  • Compound Preparation: Prepare a solution of the test indole alkaloid in a suitable transport buffer at a final concentration typically around 10 µM.[16]

  • Permeability Measurement (Apical to Basolateral):

    • Add the compound solution to the apical (A) side of the monolayer.

    • At predetermined time points (e.g., 2 hours), collect samples from the basolateral (B) compartment.[16]

  • Permeability Measurement (Basolateral to Apical) for Efflux Assessment:

    • Add the compound solution to the basolateral (B) side.

    • Collect samples from the apical (A) compartment over time.

  • Sample Analysis: Quantify the concentration of the indole alkaloid in the collected samples using a validated analytical method, such as LC-MS/MS.[14]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[13]

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (18-22 days on Transwell™) TEER_Check Monolayer Integrity Check (TEER Measurement) Caco2_Culture->TEER_Check Compound_Prep Prepare Indole Alkaloid Solution (e.g., 10 µM) TEER_Check->Compound_Prep Add_A Add Compound to Apical Side Compound_Prep->Add_A Add_B Add Compound to Basolateral Side Compound_Prep->Add_B Sample_B Sample from Basolateral Side Add_A->Sample_B A -> B Transport LCMS LC-MS/MS Analysis Sample_B->LCMS Sample_A Sample from Apical Side Add_B->Sample_A B -> A Transport Sample_A->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

Caco-2 Permeability Assay Workflow
Liver Microsomal Stability Assay for Metabolic Stability

This assay assesses the susceptibility of an indole alkaloid to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[17][18][19] The rate of disappearance of the parent compound is measured to determine its metabolic stability.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test indole alkaloid (e.g., in DMSO).

    • Thaw pooled human liver microsomes and keep on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm the liver microsomes and the indole alkaloid solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. The final incubation mixture typically contains the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and NADPH in a phosphate (B84403) buffer (pH 7.4).[18]

    • Incubate at 37°C with shaking.

  • Time Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[18]

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent indole alkaloid using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance, half-life (t1/2), and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound_Stock Indole Alkaloid Stock (e.g., in DMSO) Incubation Incubate at 37°C: Compound + Microsomes + NADPH Compound_Stock->Incubation Microsomes Pooled Liver Microsomes Microsomes->Incubation NADPH_System NADPH-Regenerating System NADPH_System->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 45 min) Incubation->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calc Calculate t1/2 and Intrinsic Clearance LCMS->Calc

Microsomal Stability Assay Workflow
Plasma Protein Binding Assay

This assay determines the extent to which an indole alkaloid binds to plasma proteins, which is a critical factor influencing its distribution and availability to target sites.[20][21][22] Equilibrium dialysis is a commonly used method.[23]

Protocol:

  • Compound Spiking: Spike the test indole alkaloid into plasma (from human or other species) at a known concentration.

  • Equilibrium Dialysis Setup:

    • Use a rapid equilibrium dialysis (RED) device or a similar system with a semipermeable membrane.[23]

    • Add the compound-spiked plasma to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.

  • Incubation: Incubate the device at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the indole alkaloid in both samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) of the indole alkaloid in plasma.

PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike Spike Indole Alkaloid into Plasma RED_Device Plasma Chamber Buffer Chamber Semipermeable Membrane Spike->RED_Device:f0 Incubate Incubate at 37°C (4-6 hours) RED_Device->Incubate Sample_Chambers Sample Both Chambers Incubate->Sample_Chambers LCMS LC-MS/MS Analysis Sample_Chambers->LCMS Calc Calculate Fraction Unbound (fu) LCMS->Calc

Plasma Protein Binding Assay Workflow
Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of an indole alkaloid to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[24][25][26]

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the test indole alkaloid at various concentrations.

    • Use human liver microsomes as the enzyme source.

    • Use isoform-specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6).[24]

  • Incubation:

    • Pre-incubate the liver microsomes with the test indole alkaloid (or a positive control inhibitor) at 37°C.

    • Initiate the reaction by adding the specific CYP probe substrate and a NADPH-regenerating system.

  • Reaction Termination: After a short incubation period, stop the reaction with a cold organic solvent.

  • Sample Processing and Analysis:

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis:

    • Compare the rate of metabolite formation in the presence of the test compound to that of a vehicle control.

    • Calculate the IC50 value, which is the concentration of the indole alkaloid that causes 50% inhibition of the CYP isoform's activity.[24]

In Vivo Pharmacokinetic Studies

In vivo studies, typically conducted in rodent models (e.g., rats), are essential to understand the complete pharmacokinetic profile of an indole alkaloid in a whole organism.[11][12]

Protocol Outline:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions.

  • Dosing: Administer the indole alkaloid via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract the indole alkaloid and any potential metabolites from the plasma, often using protein precipitation or liquid-liquid extraction.[11][12]

  • Bioanalysis: Quantify the concentration of the parent drug (and metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.[8][11][12]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

InVivo_PK_Workflow cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer Indole Alkaloid to Animal Model (e.g., Rat) Blood_Sampling Collect Blood Samples at Serial Time Points Dosing->Blood_Sampling Plasma_Prep Process Blood to Obtain Plasma Blood_Sampling->Plasma_Prep Extraction Extract Drug from Plasma (e.g., Protein Precipitation) Plasma_Prep->Extraction LCMS Quantify Drug Concentration using LC-MS/MS Extraction->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) LCMS->PK_Calc

References

Developing Analytical Standards for (16R)-Dihydrositsirikine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing and implementing analytical standards for the indole (B1671886) alkaloid (16R)-Dihydrositsirikine. The following sections detail the necessary chemical and physical properties, protocols for identification and quantification, and guidelines for reference standard preparation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 6519-26-2[1][2][3]
Molecular Formula C21H28N2O3[1][2][4]
Molecular Weight 356.47 g/mol [1][2][4]
Melting Point 215 °C[1][2]
Predicted Boiling Point 547.5 ± 45.0 °C[1][2]
Predicted Density 1.24 ± 0.1 g/cm³[1]
Predicted pKa 14.30 ± 0.10[1]
Synonyms 18,19-Dihydro-16(R)-sitsirikine, Indolo[2,3-a]quinolizine-2-acetic acid, 3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(hydroxymethyl)-, methyl ester, (αR,2S,3R,12bS)-[1][2][4]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the recommended techniques for the analysis of this compound, as they are widely used for the quantification of indole alkaloids.[5]

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general HPLC method that can be optimized for the routine quantification of this compound in various sample matrices.

Objective: To determine the concentration of this compound using a validated HPLC method.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • For pure substance: Dissolve a known amount of the sample in the mobile phase.

    • For plant extracts or biological matrices: Perform a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering substances. The final extract should be dissolved in the mobile phase.

  • Chromatographic Conditions (to be optimized):

    • Mobile Phase: A gradient elution is often effective for separating complex mixtures. A common starting point is a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: To be determined by UV-Vis scan of the reference standard (typically in the range of 220-280 nm for indole alkaloids).

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation:

The quantitative results from the HPLC analysis should be summarized in a clear and structured table.

Table 1: Example of HPLC Quantification Data for this compound

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 1e.g., 5.21e.g., 150,0001099.8
Standard 2e.g., 5.22e.g., 305,0002099.8
Sample Ae.g., 5.21e.g., 220,000Calculated ValueCalculated Value
Sample Be.g., 5.23e.g., 185,000Calculated ValueCalculated Value

Note: The values in this table are illustrative examples. Actual data will be generated during the experiment.

UPLC-MS/MS for High-Sensitivity Quantification

For trace-level quantification and confirmation of identity, a UPLC-MS/MS method is recommended.

Objective: To achieve highly sensitive and selective quantification of this compound.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mass spectrometry data system

Procedure:

  • Standard and Sample Preparation: Follow the same procedures as for the HPLC method, ensuring high purity solvents are used. An internal standard may be incorporated for improved accuracy.

  • UPLC Conditions (to be optimized):

  • Mass Spectrometry Conditions (to be optimized):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for alkaloids.

    • MRM Transitions: Determine the precursor ion (the protonated molecule [M+H]+) and the most abundant and stable product ions of this compound by infusing a standard solution into the mass spectrometer.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Data Presentation:

Table 2: Example of UPLC-MS/MS Parameters and Quantitative Data

ParameterValue
Precursor Ion (m/z) e.g., 357.2
Product Ion 1 (m/z) (Quantifier) e.g., 184.1
Product Ion 2 (m/z) (Qualifier) e.g., 156.1
Collision Energy (eV) Optimized Value
Limit of Detection (LOD) e.g., 0.1 ng/mL
Limit of Quantification (LOQ) e.g., 0.5 ng/mL

Note: The values in this table are illustrative examples. Actual data will be generated during the experiment.

Reference Standard Development

The establishment of a well-characterized reference standard is a prerequisite for accurate and reproducible analytical measurements.

Protocol for Reference Standard Qualification:

  • Isolation and Purification: this compound can be isolated from natural sources (e.g., Catharanthus roseus) or synthesized. Purification to a high degree (>98%) should be achieved using techniques like preparative HPLC or column chromatography.

  • Identity Confirmation: The identity of the purified compound should be unequivocally confirmed using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.

  • Purity Assessment: The purity of the reference standard should be determined using at least two independent methods:

    • HPLC-PDA: To assess chromatographic purity. The peak area percentage of the main peak is calculated.

    • Quantitative NMR (qNMR): To determine the absolute purity against a certified internal standard.

    • Thermogravimetric Analysis (TGA): To determine the content of residual solvents and water.

    • Karl Fischer Titration: For precise water content determination.

  • Certification and Documentation: A Certificate of Analysis (CoA) should be generated, summarizing all the characterization data, including the assigned purity value with its uncertainty, storage conditions, and expiry date.

Visualization of Workflows and Pathways

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC Separation Standard->HPLC Sample Sample Preparation Sample->HPLC Detection UV/PDA Detection HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

General Workflow for Reference Standard Certification

Ref_Standard_Workflow Isolation Isolation/Synthesis Purification Purification (>98%) Isolation->Purification Identity Identity Confirmation (MS, NMR, IR) Purification->Identity Purity Purity Assessment (HPLC, qNMR, TGA) Identity->Purity Certification Certification & CoA Purity->Certification

Caption: Workflow for the certification of a chemical reference standard.

Postulated Signaling Pathway for Indole Alkaloids

Indole alkaloids have been reported to interact with various signaling pathways, including the MAP Kinase pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IndoleAlkaloid This compound Receptor Receptor Tyrosine Kinase IndoleAlkaloid->Receptor Modulates Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactor Response Cellular Response (Proliferation, Apoptosis) TranscriptionFactor->Response

Caption: Potential interaction of indole alkaloids with the MAPK signaling pathway.

References

Application Note and Protocol for Assessing the Antimicrobial Activity of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(16R)-Dihydrositsirikine is a monoterpenoid indole (B1671886) alkaloid. The indole alkaloid class of compounds has garnered significant attention due to their structural complexity and diverse biological activities, including antimicrobial properties.[1][2][3] Several indole alkaloids have demonstrated efficacy against a range of pathogens by mechanisms such as membrane disruption, inhibition of nucleic acid and protein synthesis, and targeting of specific bacterial enzymes.[1][4] Given the urgent need for novel antimicrobial agents to combat rising antibiotic resistance, a systematic evaluation of compounds like this compound is warranted.

This document provides a detailed protocol for assessing the in vitro antimicrobial activity of this compound. The primary methods described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which together provide a quantitative measure of the compound's antimicrobial efficacy.[5][6][7][8]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized for clear comparison. The following table provides a template for presenting MIC and MBC values.

Table 1: Antimicrobial Activity of this compound against various microbial strains.

Test MicroorganismStrain ID (e.g., ATCC)MIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Control
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Gentamicin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Amphotericin B

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[10]

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., Vancomycin, Gentamicin, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9]

    • Dilute the standardized inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Prepare similar serial dilutions for the positive control antibiotic.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[9]

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[6][10] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11]

Materials:

  • MIC plates from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[11]

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[7][8] This is determined by counting the number of colonies on the agar plates. The well corresponding to the lowest concentration with no colony growth is the MBC.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (16-20h at 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h at 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Hypothetical Signaling Pathway of Antimicrobial Action

Based on the known mechanisms of other indole alkaloids, a hypothetical mechanism of action for this compound is proposed to involve the disruption of the bacterial cell membrane and inhibition of key cellular processes.

signaling_pathway cluster_compound cluster_cell Bacterial Cell cluster_outcome compound This compound membrane Cell Membrane Disruption compound->membrane Direct Interaction dna_synthesis Inhibition of DNA Replication compound->dna_synthesis Enzyme Inhibition protein_synthesis Inhibition of Protein Synthesis compound->protein_synthesis Ribosome Targeting cell_division Inhibition of Cell Division compound->cell_division Protein Targeting (e.g., FtsZ) outcome Bactericidal/Bacteriostatic Effect membrane->outcome dna_synthesis->outcome protein_synthesis->outcome cell_division->outcome

Caption: Hypothetical mechanism of antimicrobial action.

References

(16R)-Dihydrositsirikine: Application Notes and Protocols for Use as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization of (16R)-Dihydrositsirikine's biological activity and its potential application as a chemical probe. While its chemical structure and origin are documented, detailed information regarding its specific biological targets, mechanism of action, and quantitative data from biological assays is not currently available.

This compound is a known natural product, an indole (B1671886) alkaloid isolated from the medicinal plant Catharanthus roseus.[][2] This plant is a rich source of over 130 terpenoid indole alkaloids, some of which possess significant pharmacological activities, including anticancer and antihypertensive effects.[3][4][5] Prominent examples of bioactive alkaloids from C. roseus include vinblastine (B1199706) and vincristine, which are used in cancer chemotherapy.[3][4] These well-studied compounds function by inhibiting microtubule formation, a critical process for cell division.[3] Other alkaloids from this plant, such as ajmalicine (B1678821) and serpentine, are used as antihypertensive agents.[4]

Despite the rich pharmacology of its plant of origin, this compound itself remains largely uncharacterized in a biological context. Chemical suppliers list the compound, providing basic information such as its CAS number (6519-26-2), molecular formula (C21H28N2O3), and molecular weight (356.47 g/mol ).[6] However, these resources do not provide any data on its biological activity or potential uses in research.

Current Status of Biological Data:

  • Target Identification: There are no published studies identifying the specific molecular target(s) of this compound.

  • Mechanism of Action: The mechanism by which this compound might exert a biological effect is unknown.

  • Quantitative Data: No quantitative data, such as IC50, EC50, or Ki values, from biological assays are available in the public domain.

  • Signaling Pathway Modulation: While some vendors categorize the compound under broad signaling pathway labels, this appears to be a general classification for natural products rather than based on specific experimental evidence for this compound.

Due to the absence of this fundamental biological information, it is not possible to provide the detailed Application Notes and Protocols as requested. The creation of such documents, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, is contingent upon the availability of primary research data that elucidates the compound's bioactivity.

Future Directions and Recommendations for Researchers:

For researchers interested in the potential of this compound as a chemical probe, the following experimental workflow would be necessary to establish its biological profile:

G cluster_0 Phase 1: Initial Screening & Target ID cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Probe Validation Compound Acquisition Compound Acquisition Phenotypic Screening Phenotypic Screening Compound Acquisition->Phenotypic Screening Target ID Methods Target Identification (e.g., Affinity Chromatography, Proteomics) Phenotypic Screening->Target ID Methods Biochemical Assays Biochemical/Biophysical Assays (Binding Affinity, Enzyme Kinetics) Target ID Methods->Biochemical Assays Cell-Based Assays Cell-Based Assays (Signaling Pathway Reporter Assays) Biochemical Assays->Cell-Based Assays SAR Studies Structure-Activity Relationship (SAR) & Negative Control Synthesis Cell-Based Assays->SAR Studies In Vivo Studies In Vivo Model Studies (Target Engagement & Efficacy) SAR Studies->In Vivo Studies

Caption: A logical workflow for characterizing a novel natural product.

The development of this compound into a useful chemical probe is dependent on foundational research to identify its biological target and characterize its activity. At present, the lack of such data in the scientific literature precludes the creation of detailed application notes and protocols. Researchers are encouraged to undertake the necessary screening and validation studies to unlock the potential of this and other uncharacterized natural products.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (16R)-Dihydrositsirikine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for a specific, detailed synthetic protocol for (16R)-Dihydrositsirikine has not yielded a publicly available, step-by-step experimental procedure. While the biosynthesis of related indole (B1671886) alkaloids, such as those from Catharanthus roseus, is a subject of scientific literature, a reproducible chemical synthesis with specific reagents, conditions, and expected yields for this compound is not documented in the sources accessed.

The biomimetic synthesis of related indole alkaloids typically involves the condensation of tryptamine (B22526) and secologanin. However, the specific stereochemical control to achieve the (16R) configuration of dihydrositsirikine and the subsequent reaction workup and purification have not been detailed in a manner that would allow for the creation of a specific troubleshooting guide.

Due to the absence of a published, detailed synthetic protocol, we are unable to provide the requested technical support center with troubleshooting guides, FAQs, quantitative data tables, and detailed experimental methodologies at this time. The creation of such a resource would be speculative and could not be grounded in established, citable scientific literature, which is a core requirement for our service.

We recommend that researchers interested in the synthesis of this compound consult specialized literature on the total synthesis of sitsirikine (B1171667) and its derivatives, and consider experimental design based on analogous indole alkaloid syntheses. Key challenges in such syntheses often include:

  • Stereochemical Control: Achieving the desired stereochemistry at multiple chiral centers.

  • Low Yields: Due to the complexity of the molecule and potential side reactions.

  • Purification: Separation of diastereomers and other impurities.

We will continue to monitor scientific publications and will update this resource should a detailed synthesis of this compound become available.

Technical Support Center: Overcoming Challenges in the Purification of Minor Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of minor alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the isolation and purification of these complex molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of Target Alkaloid

Q: I am experiencing a very low yield of my target minor alkaloid after the initial extraction. What are the likely causes and how can I improve my yield?

A: Low yields are a common challenge when dealing with minor alkaloids due to their low abundance in the source material. Several factors could be contributing to this issue. Here are some troubleshooting steps:

  • Incomplete Extraction: The initial extraction method may not be efficient for your specific alkaloid.

    • Solution: Consider optimizing the extraction solvent and pH. Alkaloids are basic and are often extracted in their salt form using acidified water or in their free base form using an organic solvent after basification of the plant material.[1][2] Experiment with different solvents of varying polarity. For instance, a common method involves initial extraction with methanol (B129727) or ethanol, which can dissolve both free bases and salts.[3]

  • Alkaloid Degradation: Prolonged exposure to harsh conditions like strong acids, bases, or high temperatures can lead to the degradation of your target compound.[4]

    • Solution: Use dilute acids (e.g., 0.1% to 1% sulfuric or hydrochloric acid) and bases (e.g., ammonium (B1175870) hydroxide).[4] Avoid excessive heat during solvent evaporation by using a rotary evaporator under reduced pressure.

  • Insufficient Plant Material: Minor alkaloids are present in very small quantities.

    • Solution: Increase the starting amount of the plant material to increase the potential yield of the target alkaloid.

Issue 2: Co-elution of Structurally Similar Alkaloids during Chromatography

Q: My target alkaloid is co-eluting with other structurally similar alkaloids during column chromatography. How can I improve the separation?

A: This is a frequent problem as plants often contain a mixture of closely related alkaloids.[1][3] Here’s how you can enhance your chromatographic separation:

  • Optimize the Mobile Phase: A slight change in the solvent system can significantly impact separation.

    • Solution: Try a gradient elution with a shallow gradient. Experiment with different solvent systems by varying the polarity. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) (0.1-1%) to the mobile phase can improve peak shape and resolution for basic compounds like alkaloids on silica (B1680970) gel.[4]

  • Change the Stationary Phase: Silica gel is the most common stationary phase, but it may not be optimal for all separations.

    • Solution: Consider using other stationary phases like alumina, or reversed-phase C18 columns.[5] For highly similar compounds, specialized techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Countercurrent Chromatography (HSCCC) may be necessary.[3][6]

  • Fraction Collection: Collect smaller fractions during column chromatography to better isolate the target compound.

Issue 3: Tailing of Alkaloid Peaks in HPLC/Column Chromatography

Q: My alkaloid peaks are showing significant tailing on my chromatograms. What causes this and how can I fix it?

A: Peak tailing is often caused by the interaction of the basic nitrogen of the alkaloid with the acidic silanol (B1196071) groups on the silica gel stationary phase.[4]

  • Solution 1: Add a Basic Modifier: As mentioned above, adding a small amount of a base like triethylamine or ammonia to your mobile phase will neutralize the active silanol groups and reduce tailing.[4]

  • Solution 2: Use a Different Stationary Phase: Consider using an end-capped C18 column for reversed-phase HPLC or a deactivated silica gel for normal-phase chromatography.

  • Solution 3: pH Adjustment: For reversed-phase HPLC, adjusting the pH of the mobile phase can also improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for extracting minor alkaloids from plant material?

A1: There is no single "best" method, as the optimal procedure depends on the specific alkaloid and plant matrix. However, a widely used and effective technique is the acid-base extraction method.[7][8] This method leverages the basicity of alkaloids to separate them from other plant constituents. The general steps involve:

  • Grinding the plant material to a fine powder.

  • Defatting the powder with a non-polar solvent like hexane (B92381) or petroleum ether.

  • Extracting the defatted material with an acidified aqueous solution (e.g., dilute HCl or H₂SO₄) to convert the alkaloids into their water-soluble salts.

  • Filtering the aqueous extract and washing it with an organic solvent to remove neutral and acidic impurities.

  • Basifying the aqueous extract with a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10 to precipitate the free alkaloids.[4]

  • Extracting the free alkaloids with an organic solvent like dichloromethane (B109758) or chloroform.

  • Drying and concentrating the organic extract to obtain the crude alkaloid mixture.

Q2: My purified alkaloid is an oil and will not crystallize. What can I do?

A2: The inability to crystallize is a common issue, often due to the presence of minor impurities or residual solvents that inhibit the formation of a crystal lattice.[4]

  • Ensure Purity: First, ensure the compound is highly pure using analytical techniques like HPLC or TLC. If impurities are present, further purification by chromatography may be necessary.

  • Remove Residual Solvents: Thoroughly dry the oil under high vacuum, possibly with gentle heating, to remove any remaining solvent. Co-evaporation with a different solvent can also be effective.[4]

  • Try Different Solvents: Experiment with a variety of solvents and solvent combinations for crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Use an Anti-Solvent: Dissolve the oil in a "good" solvent and then slowly add a "bad" solvent (an anti-solvent) in which the compound is insoluble. This can induce crystallization.[4]

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a small amount of crystalline material, you can use it as a seed crystal.

Q3: What are the most common analytical techniques for identifying and quantifying minor alkaloids?

A3: A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): The standard method for the separation and quantification of alkaloids.[8][9]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of a reaction or purification.[9]

  • Mass Spectrometry (MS): Used for determining the molecular weight and fragmentation pattern of the alkaloid, which aids in its identification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for elucidating the detailed chemical structure of a purified alkaloid.[6]

Data Presentation

Table 1: Comparison of Common Extraction Solvents for Alkaloids

Solvent SystemPolarityAlkaloid Form ExtractedAdvantagesDisadvantages
Acidified Water (e.g., 0.5% H₂SO₄)HighSaltHigh selectivity for alkaloids, removes many non-polar impurities.Can be harsh and may cause degradation of some alkaloids.[4]
Methanol/EthanolMedium-HighFree Base and SaltExtracts a wide range of alkaloids.[3]Also extracts a significant amount of other plant constituents.
Chloroform/DichloromethaneMediumFree BaseGood for extracting free base alkaloids after basification.Can also extract chlorophyll (B73375) and other lipophilic impurities.
Petroleum Ether/HexaneLowFree Base (limited)Primarily used for defatting the plant material before the main extraction.Poor solvent for most alkaloids.

Table 2: Common Chromatographic Conditions for Minor Alkaloid Purification

TechniqueStationary PhaseTypical Mobile PhaseApplication
Column ChromatographySilica GelHexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol gradientsInitial purification of crude extracts.
Column ChromatographyAluminaSimilar to silica gel, but can be basic, neutral, or acidicGood for separating certain classes of alkaloids.
Reversed-Phase HPLCC18 or C8Acetonitrile/Water or Methanol/Water with acid (e.g., TFA or formic acid)High-resolution separation and purification of polar to moderately polar alkaloids.
Normal-Phase HPLCSilica or DiolHexane/IsopropanolSeparation of less polar alkaloids.
High-Speed Countercurrent Chromatography (HSCCC)Liquid-LiquidBiphasic solvent systems (e.g., Chloroform/Methanol/Water)Purification of complex mixtures without a solid support, avoiding irreversible adsorption.[6]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Minor Alkaloids

  • Preparation of Plant Material: Dry the plant material in an oven at 40-50°C and then grind it into a fine powder.

  • Defatting: Macerate the powdered plant material with petroleum ether or hexane for 24 hours to remove fats and waxes. Filter and discard the solvent. Repeat this step twice.

  • Acidic Extraction: Macerate the defatted plant material with 0.5% hydrochloric acid for 24 hours. Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue two more times.

  • Removal of Non-Alkaloidal Impurities: Combine the acidic extracts and wash them with dichloromethane in a separatory funnel to remove any remaining neutral or weakly acidic compounds. Discard the organic layer.

  • Liberation of Free Alkaloids: Adjust the pH of the aqueous extract to 9-10 with a concentrated ammonium hydroxide (B78521) solution. This will precipitate the alkaloids in their free base form.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution three times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Preparation of the Column: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and then carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of small fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the target alkaloid.

  • Combining and Concentrating: Combine the pure fractions containing the target alkaloid and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material defatting Defatting (Hexane) plant_material->defatting acid_extraction Acidic Extraction (0.5% HCl) defatting->acid_extraction basification Basification (NH4OH, pH 9-10) acid_extraction->basification organic_extraction Organic Extraction (DCM) basification->organic_extraction crude_extract Crude Alkaloid Extract organic_extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions pure_alkaloid Purified Minor Alkaloid pure_fractions->pure_alkaloid hplc HPLC pure_alkaloid->hplc ms MS pure_alkaloid->ms nmr NMR pure_alkaloid->nmr

Caption: General workflow for the extraction, purification, and analysis of minor alkaloids.

troubleshooting_chromatography cluster_solutions Solutions problem Problem: Peak Tailing in Silica Gel Chromatography cause Cause: Interaction of Basic Alkaloid with Acidic Silanol Groups problem->cause solution1 Add Basic Modifier to Mobile Phase (e.g., 0.1% TEA) cause->solution1 Neutralizes silanol groups solution2 Change Stationary Phase (e.g., Alumina, C18) cause->solution2 Avoids acidic stationary phase solution3 Adjust Mobile Phase pH (for Reversed-Phase) cause->solution3 Controls ionization of alkaloid

References

Technical Support Center: Resolving Isomeric Separation of Dihydrositsirikine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isomeric separation of dihydrositsirikine compounds. The following information is based on established methods for separating structurally similar dihydropyridine (B1217469) compounds and general chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating dihydrositsirikine isomers?

A1: High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analytical scale enantioseparation of dihydropyridine derivatives, a class of compounds structurally related to dihydrositsirikines.[1] The use of chiral stationary phases (CSPs) is the most widely employed approach for the direct analysis and separation of enantiomers.[2] Other techniques that have been developed for chiral separation of similar compounds include Capillary Electrophoresis (CE), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[1]

Q2: My dihydrositsirikine isomers are co-eluting or showing poor resolution. What are the potential causes and solutions?

A2: Poor resolution is a common issue in isomeric separations. Several factors can contribute to this problem. Here is a systematic approach to troubleshooting:

  • Column Selection: The choice of the stationary phase is critical. For chiral separations, polysaccharide-based chiral columns are frequently used for dihydropyridine derivatives.[3] If you are not using a chiral column, you will not be able to separate enantiomers. For diastereomers, standard reversed-phase (like C18) or normal-phase columns may be effective, but optimization is key.[4]

  • Mobile Phase Composition: The mobile phase, including the organic modifier, additives, and pH, plays a significant role in selectivity and resolution.

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) can significantly impact retention and resolution.[1]

    • Additives: Additives like diethylamine (B46881) or formic acid can influence the enantiomer elution order and resolution, particularly for compounds like amlodipine, a dihydropyridine derivative.[3]

    • pH: For ionizable compounds, the mobile phase pH should be controlled and ideally be at least one pH unit away from the pKa of the analytes to ensure consistent retention times.

  • Temperature: Column temperature can affect selectivity. It is crucial to maintain a consistent temperature using a column oven to avoid fluctuations in retention times.[5]

Q3: I am observing peak tailing or fronting with my dihydrositsirikine isomers. How can I improve the peak shape?

A3: Poor peak shape can be caused by several factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.

  • Sample Concentration and Injection Volume: Injecting too much sample can overload the column, leading to peak fronting. Try reducing the sample concentration or the injection volume.[6]

  • Mobile Phase pH and Buffer Concentration: If your compound is ionizable, an inappropriate mobile phase pH can cause peak tailing. Ensure your mobile phase is buffered and the pH is suitable for your analyte. Buffer concentrations between 5 to 100 mM are common.

  • Column Contamination: Contamination of the column with strongly retained impurities can lead to poor peak shape. Consider using a guard column and flushing the column regularly.

Q4: My retention times are drifting from run to run. What could be the issue?

A4: Retention time variability can be caused by several factors:

  • Column Equilibration: Insufficient column equilibration time between injections, especially when using gradient elution, can lead to shifting retention times.[6]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can cause variability. Prepare fresh mobile phase daily.[6]

  • Pump Performance: Issues with the HPLC pump, such as air bubbles or faulty seals, can lead to inconsistent flow rates and, consequently, variable retention times.[5]

  • Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven is highly recommended for reproducible results.[5]

Troubleshooting Guides

Guide 1: Improving Resolution of Dihydrositsirikine Isomers

This guide provides a step-by-step approach to improving the separation of closely eluting or co-eluting dihydrositsirikine isomers.

Step Action Rationale Key Considerations
1 Verify Column Selection The stationary phase chemistry is the most critical factor for selectivity.For enantiomers, a chiral stationary phase (e.g., polysaccharide-based) is mandatory. For diastereomers, explore different stationary phases (e.g., C18, Phenyl, Polar-embedded).
2 Optimize Mobile Phase Mobile phase composition directly influences the interaction between the analytes and the stationary phase.Systematically vary the organic modifier (type and percentage), pH, and additive concentration. A design of experiments (DoE) approach can be efficient.
3 Adjust Flow Rate Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.This is often a simple way to improve separation without changing the mobile phase or column.
4 Control Temperature Temperature affects the thermodynamics of the separation and can alter selectivity.Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum.
Guide 2: Addressing Poor Peak Shape

This guide helps to diagnose and resolve common peak shape problems like tailing and fronting.

Problem Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions with the stationary phaseAdjust mobile phase pH or add a competing base/acid.
Column overloadReduce sample concentration or injection volume.
Column contamination or degradationWash the column with a strong solvent or replace it.
Peak Fronting Column overloadReduce sample concentration or injection volume.
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Split Peaks Channeling in the columnReplace the column.
Co-elution of an impurityAnalyze the peak purity using a mass spectrometer or a photodiode array detector.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Dihydrositsirikine Isomers

This protocol outlines a general approach for developing a chiral HPLC method for the separation of dihydrositsirikine enantiomers, based on methods used for similar dihydropyridine compounds.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one derived from amylose (B160209) or cellulose. These have shown broad applicability for dihydropyridine enantioseparations.[3]

  • Mobile Phase Screening:

    • Normal Phase: Use a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). Start with a 90:10 (v/v) ratio and screen different modifiers.

    • Reversed Phase: Use a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol). Screen different pH values of the aqueous phase.

    • Polar Organic Mode: Use a single polar organic solvent like acetonitrile or methanol, often with additives like formic acid or diethylamine.[3]

  • Optimization:

    • Once initial separation is observed, optimize the mobile phase composition by making small, systematic changes to the ratio of solvents and the concentration of any additives.

    • Optimize the flow rate to achieve the best balance between resolution and analysis time. A typical starting point is 1.0 mL/min.

    • Optimize the column temperature. Start at ambient temperature and then evaluate higher temperatures (e.g., 30°C, 40°C) to see the effect on resolution and peak shape.

  • Detection:

    • Use a UV detector set at a wavelength where the dihydrositsirikine compounds have maximum absorbance. If the compounds lack a strong chromophore, consider alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).

Visualizations

TroubleshootingWorkflow Start Poor Isomeric Separation CheckResolution Resolution < 1.5? Start->CheckResolution CheckPeakShape Poor Peak Shape? (Tailing/Fronting) CheckResolution->CheckPeakShape No OptimizeMobilePhase Optimize Mobile Phase (Solvent, pH, Additives) CheckResolution->OptimizeMobilePhase Yes CheckRetention Retention Time Drift? CheckPeakShape->CheckRetention No ReduceLoad Reduce Sample Load (Concentration/Volume) CheckPeakShape->ReduceLoad Yes EquilibrateColumn Ensure Proper Column Equilibration CheckRetention->EquilibrateColumn Yes End Separation Resolved CheckRetention->End No ChangeColumn Change Column (Different CSP or phase) OptimizeMobilePhase->ChangeColumn AdjustTempFlow Adjust Temperature & Flow Rate ChangeColumn->AdjustTempFlow AdjustTempFlow->End AdjustMobilePhase Adjust Mobile Phase (pH, Buffer) ReduceLoad->AdjustMobilePhase CheckColumnHealth Check Column Health AdjustMobilePhase->CheckColumnHealth CheckColumnHealth->End CheckPump Check Pump & Mobile Phase Prep EquilibrateColumn->CheckPump ControlTemp Use Column Oven CheckPump->ControlTemp ControlTemp->End

Caption: Troubleshooting workflow for isomeric separation issues.

ExperimentalWorkflow Start Start: Method Development ColumnSelection 1. Select Chiral Column (e.g., Polysaccharide-based) Start->ColumnSelection MobilePhaseScreening 2. Screen Mobile Phases (Normal, Reversed, Polar Organic) ColumnSelection->MobilePhaseScreening InitialSeparation Initial Separation Observed? MobilePhaseScreening->InitialSeparation InitialSeparation->ColumnSelection No, try another column/mode Optimization 3. Optimize Parameters (Mobile Phase Ratio, Temp, Flow Rate) InitialSeparation->Optimization Yes Validation 4. Method Validation (Robustness, Reproducibility) Optimization->Validation Analysis 5. Routine Analysis Validation->Analysis End End Analysis->End

References

Technical Support Center: Enhancing the Stability of (16R)-Dihydrositsirikine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (16R)-Dihydrositsirikine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, an indole (B1671886) alkaloid, can be influenced by several factors, including pH, temperature, light exposure, oxygen, and the presence of certain solvents or excipients.[1] Indole alkaloids are often susceptible to degradation under acidic or alkaline conditions and can be sensitive to oxidation and photodegradation.[2]

Q2: What is the ideal pH range for maintaining the stability of this compound solutions?

Q3: How should stock solutions of this compound be prepared and stored to ensure maximum stability?

A3: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. It is recommended to store these solutions at low temperatures, typically -20°C or -80°C, in tightly sealed, light-protected containers to minimize degradation from light, moisture, and air.[1]

Q4: Can multiple freeze-thaw cycles affect the stability of this compound solutions?

A4: Yes, repeated freeze-thaw cycles can potentially lead to the degradation of the compound. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.

Q5: Are there any known stabilizing agents that can be used for this compound?

A5: While specific stabilizers for this compound have not been documented, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may help to prevent oxidative degradation. The compatibility and effectiveness of any potential stabilizing agent would need to be experimentally verified.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • pH of Medium: Verify the pH of your cell culture or assay buffer. If it falls outside the optimal stability range for indole alkaloids (typically neutral to slightly acidic), consider adjusting the buffer system.[1]

    • Incubation Time and Temperature: Prolonged incubation at physiological temperatures (e.g., 37°C) can accelerate degradation.[1] Run control experiments with the compound in the assay medium for the duration of the experiment to quantify the extent of degradation.

    • Light Exposure: Protect your assay plates from light, especially during extended incubation periods, by using amber-colored plates or covering them with aluminum foil.[1]

    • Component Reactivity: Evaluate potential reactions between this compound and other components in your assay medium, such as media supplements or other tested compounds.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples over time.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[3][4] This will help in identifying the potential degradation products and understanding the degradation pathways.

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector during HPLC analysis to assess the peak purity of this compound. Co-eluting degradation products can affect the accuracy of quantification.

    • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate the structure of the degradation products.[3]

Data Presentation: Forced Degradation Studies

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to guide data presentation.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60°C15.2%2
Base Hydrolysis0.1 M NaOH8 hours60°C45.8%3
Oxidation3% H₂O₂24 hoursRoom Temp22.5%4
PhotolyticUV Light (254 nm)48 hoursRoom Temp8.7%1
Thermal80°C72 hours80°C12.1%2

Table 2: Purity Analysis of this compound Under Stress Conditions by HPLC-UV

Stress ConditionRetention Time (min)Peak Area (%) - Main PeakPeak Purity AnglePeak Purity Threshold
Control5.4299.8%0.981.02
Acid Hydrolysis5.4184.6%1.251.03
Base Hydrolysis5.4354.0%2.181.05
Oxidation5.4277.3%1.891.04
Photolytic5.4191.1%1.151.02
Thermal5.4387.7%1.351.03

Experimental Protocols

Protocol 1: General Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.[4]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial in an oven at 80°C for 72 hours.

  • Analysis: Analyze all stressed samples and a control sample (stored at 2-8°C) by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30°C.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined by a UV scan).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5] The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure separation of the main peak from degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photolytic (UV 254nm, RT) prep->photo thermal Thermal (80°C) prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms pathway Identify Degradation Pathways hplc->pathway stability Determine Stability Profile pathway->stability

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolyzed Product (e.g., ring opening) parent->hydrolysis Acid/Base oxidation Oxidized Product (e.g., N-oxide) parent->oxidation Oxidizing Agent isomerization Isomerized Product parent->isomerization Heat/Light

Caption: Potential degradation pathways for an indole alkaloid like this compound.

References

Troubleshooting low signal in NMR analysis of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (16R)-Dihydrositsirikine NMR Analysis

This guide provides troubleshooting assistance for researchers encountering low signal-to-noise ratios during the NMR analysis of this compound, a plumeran indole (B1671886) alkaloid. The following sections offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very weak or no NMR signal for my this compound sample. What are the primary causes?

A1: Low NMR signal intensity is a common issue that can stem from several factors. The most frequent causes include:

  • Low Sample Concentration: The signal intensity is directly proportional to the concentration of the analyte in the NMR tube.[1]

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed spectrometer will lead to broad and weak signals.[2]

  • Suboptimal Acquisition Parameters: The number of scans, pulse width, and relaxation delay significantly impact the final signal-to-noise ratio.

  • Sample Precipitation or Insolubility: Solid particles in the NMR tube will severely degrade spectral quality.[3]

  • Instrumental Issues: Problems with the NMR probe or spectrometer electronics can also lead to poor signal.

Q2: My compound is precious, and I have a limited amount. What is the minimum concentration I can use for ¹H NMR?

A2: While modern NMR spectrometers, especially those equipped with cryoprobes, are highly sensitive, a minimum concentration is still required for a good signal. For ¹H NMR of small molecules like this compound, a concentration of 5-10 mM is generally preferred.[4] With highly sensitive instruments, it is possible to obtain spectra from smaller quantities, but at very low concentrations, signals from solvent impurities and water can dominate the spectrum.[3] For ¹³C NMR, which is inherently less sensitive, a higher concentration of at least 10 mM is recommended.[3][4]

Q3: I believe my sample concentration is adequate, but the signal is still weak. What should I check next?

A3: If the concentration is sufficient, focus on the experimental parameters. The signal-to-noise ratio is proportional to the square root of the number of scans (NS).[5] Doubling the signal-to-noise ratio requires quadrupling the number of scans.[5] Also, ensure that the relaxation delay (d1) is set appropriately, typically 5-7 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery between scans.[5] For indole alkaloids, a relaxation delay of 5-10 seconds is often used.[6][7]

Q4: I am seeing broad peaks in my spectrum. What could be the cause and how can I fix it?

A4: Peak broadening can be caused by several factors:

  • Poor Shimming: This is the most common cause. Re-shimming the spectrometer is the first step.

  • Sample Inhomogeneity: This can be due to poor solubility or the presence of solid particles.[2][3] Ensure your sample is fully dissolved and filter it through a glass wool plug before transferring it to the NMR tube.[3]

  • High Concentration: Very concentrated samples can lead to increased viscosity, which in turn causes broader lines.[3]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: The N-H proton of the indole ring can undergo chemical exchange, leading to a broad signal or its complete disappearance.[7] Using an aprotic solvent like DMSO-d₆ can sometimes sharpen this signal.[6][8]

Q5: Can the choice of deuterated solvent affect my signal intensity?

A5: Yes, the solvent can have a significant impact. Firstly, the solubility of this compound may vary in different solvents, directly affecting the achievable concentration. Secondly, the solvent can influence the chemical shifts of your compound, potentially moving signals out of crowded regions and making them easier to detect.[2] For indole alkaloids, DMSO-d₆ is often a good choice as it can help in observing the N-H proton signal which is often broad or absent in other solvents.[6][8][9] Chloroform-d (CDCl₃) is also commonly used for nonpolar organic compounds.[7]

Quantitative Data Summary

The following tables provide a summary of recommended starting parameters for the NMR analysis of this compound and similar indole alkaloids.

Table 1: Recommended Sample Concentrations

NucleusRecommended Concentration (mM)Minimum Concentration (mM)
¹H5 - 10[4]~1
¹³C> 10[4][10]~3 (with Cryoprobe)[10]

Table 2: Typical ¹H NMR Acquisition Parameters for Indole Alkaloids

ParameterRecommended ValuePurpose
Pulse Programzg30 (Bruker)[6]Standard 30-degree pulse sequence
Number of Scans (NS)16 - 64[6][7][11]Increase for higher signal-to-noise
Relaxation Delay (d1)5 - 10 s[6][7]Allows for full relaxation of protons
Spectral Width (SW)-2 to 15 ppm[7]Covers the typical chemical shift range
Acquisition Time (AQ)~2 - 4 s[6][11]Duration of FID detection
Temperature (TE)298 - 300 K[6][7][11]Standard room temperature

Detailed Experimental Protocol

Protocol: Acquiring a ¹H NMR Spectrum of this compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]

    • The final volume in the NMR tube should be at least 4.5 cm in depth.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. This is a critical step for obtaining sharp signals.

  • Acquisition:

    • Load a standard ¹H acquisition experiment (e.g., Bruker's zg30).

    • Set the acquisition parameters as recommended in Table 2. Start with 16 scans.

    • Set the receiver gain automatically.

    • Start the acquisition.

  • Processing and Analysis:

    • After the acquisition is complete, the Free Induction Decay (FID) will be automatically Fourier transformed.

    • Phase the spectrum manually to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • If the signal-to-noise ratio is low, increase the number of scans (e.g., to 64, 128, or more) and re-acquire the spectrum.

Visualizations

Troubleshooting_Workflow start Low NMR Signal Observed check_concentration Is Sample Concentration Sufficient? (5-10 mM for ¹H) start->check_concentration check_solubility Is the Sample Fully Dissolved? check_concentration->check_solubility Yes increase_concentration Increase Sample Concentration check_concentration->increase_concentration No check_shimming Is the Spectrometer Properly Shimmed? check_params Are Acquisition Parameters Optimized? check_shimming->check_params Yes re_shim Re-shim the Spectrometer check_shimming->re_shim No increase_scans Increase Number of Scans (NS) Adjust Relaxation Delay (d1) check_params->increase_scans No good_signal Good Signal Acquired check_params->good_signal Yes check_solubility->check_shimming Yes filter_sample Filter Sample Consider a Different Solvent check_solubility->filter_sample No increase_concentration->check_solubility re_shim->check_params increase_scans->good_signal filter_sample->check_shimming

Caption: Troubleshooting workflow for low NMR signal.

Signal_Intensity_Factors signal_intensity NMR Signal Intensity concentration Sample Concentration signal_intensity->concentration num_scans Number of Scans (NS) signal_intensity->num_scans probe_sensitivity Probe Sensitivity (e.g., Cryoprobe) signal_intensity->probe_sensitivity magnetic_field Magnetic Field Strength (B₀) signal_intensity->magnetic_field shimming Magnetic Field Homogeneity (Shimming) signal_intensity->shimming relaxation Relaxation Times (T₁ and T₂) & Relaxation Delay (d1) signal_intensity->relaxation

Caption: Key factors influencing NMR signal intensity.

References

Technical Support Center: Optimizing Extraction of Sarpagine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of sarpagine-type alkaloids from plant materials. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before starting the extraction of sarpagine-type alkaloids?

A1: Before beginning the extraction process, it is crucial to properly prepare your plant material. This typically involves:

  • Drying: The plant material should be thoroughly dried to prevent enzymatic degradation of the alkaloids and to ensure accurate weight measurements.

  • Grinding: The dried material should be ground into a fine powder to increase the surface area available for solvent penetration, which enhances extraction efficiency.

Q2: Which solvents are most effective for extracting sarpagine-type alkaloids?

A2: The choice of solvent is a critical factor in determining the extraction yield. Sarpagine-type alkaloids, being moderately polar, are typically extracted using polar solvents. Methanol and ethanol (B145695) are among the most commonly used and effective solvents. The selection can be further optimized based on the specific alkaloid and the presence of other interfering compounds in the plant matrix.

Q3: How does the pH of the extraction medium affect the yield of sarpagine-type alkaloids?

A3: The pH of the extraction medium plays a pivotal role. Since alkaloids are basic compounds, their solubility is pH-dependent.

  • Acidic Conditions: In an acidic medium, alkaloids form salts that are generally more soluble in water and polar solvents. Using acidified water or alcohol (e.g., with 0.1% to 1% hydrochloric or acetic acid) can enhance the extraction of alkaloid salts.[1]

  • Alkaline Conditions: In an alkaline medium, alkaloids exist as free bases, which are more soluble in non-polar organic solvents. This principle is exploited in liquid-liquid extraction for purification.

Q4: What is the importance of the solid-to-liquid ratio in the extraction process?

A4: The solid-to-liquid ratio, which is the ratio of the mass of the plant material to the volume of the solvent, significantly influences the extraction efficiency. A lower ratio (i.e., more solvent) can lead to a more complete extraction but may also result in a more dilute extract that requires more energy for concentration. An optimized ratio ensures efficient extraction while minimizing solvent usage. For instance, in one study, a solid-liquid ratio of 1:12 was found to be optimal.[2]

Troubleshooting Guide

Issue 1: Low Yield of Sarpagine-Type Alkaloids

Possible Cause Troubleshooting Step
Improper Solvent Selection The polarity of the solvent may not be suitable for the target alkaloids. Try a solvent with a different polarity or a mixture of solvents. Methanol is often a good starting point.
Incorrect pH The pH of the extraction medium may not be optimal for solubilizing the alkaloids. For extraction into a polar solvent, try acidifying the medium. For extraction into a non-polar solvent, ensure the medium is alkaline.[1][3]
Insufficient Extraction Time The duration of the extraction may not be long enough for the solvent to fully penetrate the plant material. Increase the extraction time and monitor the yield at different time points to determine the optimum duration.
Inadequate Grinding If the plant material is not finely powdered, the solvent cannot efficiently access the alkaloids. Ensure the material is ground to a fine, consistent powder.
High Temperature Degradation Some alkaloids may be sensitive to high temperatures. If using a heat-assisted extraction method like Soxhlet, consider using a lower temperature or a non-heat-based method like maceration or ultrasonic-assisted extraction.

Issue 2: Presence of Impurities in the Extract

Possible Cause Troubleshooting Step
Co-extraction of Other Compounds The initial solvent may be extracting a wide range of compounds. Employ a preliminary defatting step with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll (B73375) before the main alkaloid extraction.
Ineffective Purification A single extraction step is often insufficient for obtaining pure compounds. Utilize purification techniques such as acid-base liquid-liquid extraction or column chromatography.[1][3]
Presence of Pigments and Tannins These compounds are common impurities. They can be removed by treating the initial extract with lime (calcium hydroxide) or by using specific chromatographic techniques.[3]

Quantitative Data on Extraction Conditions

The following table summarizes the results from a study optimizing the extraction of total alkaloids from Thalictrum delavayi, which can provide a starting point for optimizing sarpagine-type alkaloid extraction.

Parameter Range Tested Optimal Condition Yield of Total Alkaloids (%)
Hydrochloric Acid Volume Fraction (%)0.4 - 1.20.82.46
Solid-Liquid Ratio (g/mL)1:8 - 1:161:122.46
Sonication Time (min)40 - 60542.46
Data adapted from a study on Thalictrum delavayi.[2]

Experimental Protocols

Protocol 1: Acid-Base Extraction (Stas-Otto Method)

This method is a classic and effective technique for the selective extraction of alkaloids.[3]

  • Moisten and Basify: Moisten the powdered plant material with water and mix it with a base like lime (calcium hydroxide). This converts the alkaloid salts present in the plant into their free base form.

  • Initial Extraction: Extract the basified plant material with a non-polar organic solvent such as ether or chloroform. This will dissolve the alkaloid free bases, leaving behind many polar impurities.

  • Acidification: Shake the organic extract with an aqueous acid solution (e.g., dilute sulfuric or hydrochloric acid). The alkaloid free bases will react with the acid to form salts, which are soluble in the aqueous layer. Many non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the alkaloid salts.

  • Basification and Final Extraction: Make the aqueous layer alkaline with a base like ammonia. This will convert the alkaloid salts back to their free base form, which will often precipitate out or can be extracted with a fresh portion of a non-polar organic solvent.

  • Concentration: Evaporate the organic solvent to obtain the crude alkaloid extract.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

UAE is a modern and efficient method that uses sound waves to enhance extraction.

  • Mixing: Place the powdered plant material in an extraction vessel with the chosen solvent (e.g., methanol).

  • Sonication: Submerge the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes). The ultrasonic waves create cavitation bubbles that collapse near the plant material, disrupting the cell walls and enhancing solvent penetration.

  • Filtration: After sonication, filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate to obtain the crude alkaloid extract.

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried Plant Material Powder Fine Powder Plant_Material->Powder Grinding Extraction Extraction (e.g., Maceration, UAE) Powder->Extraction Solvent Solvent (e.g., Methanol) Solvent->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Purification Purification (e.g., Acid-Base Extraction) Crude_Extract->Purification Filtration->Crude_Extract Pure_Alkaloids Pure Sarpagine-Type Alkaloids Purification->Pure_Alkaloids Analysis Analysis (e.g., HPLC, UPLC-MS) Pure_Alkaloids->Analysis

Acid_Base_Extraction Plant_Material Powdered Plant Material (Alkaloid Salts) Basification1 Add Base (e.g., Lime) Alkaloid Free Bases Form Plant_Material->Basification1 Organic_Extraction Extract with Organic Solvent (e.g., Chloroform) Basification1->Organic_Extraction Aqueous_Layer1 Aqueous Layer (Impurities) Organic_Extraction->Aqueous_Layer1 Separates into Organic_Layer1 Organic Layer (Alkaloid Free Bases) Organic_Extraction->Organic_Layer1 Acid_Wash Wash with Acidic Water Organic_Layer1->Acid_Wash Organic_Layer2 Organic Layer (Impurities) Acid_Wash->Organic_Layer2 Separates into Aqueous_Layer2 Aqueous Layer (Alkaloid Salts) Acid_Wash->Aqueous_Layer2 Basification2 Add Base (e.g., Ammonia) Alkaloid Free Bases Form Aqueous_Layer2->Basification2 Final_Extraction Extract with Organic Solvent Basification2->Final_Extraction Final_Organic_Layer Organic Layer (Pure Alkaloid Free Bases) Final_Extraction->Final_Organic_Layer Separates into Final_Aqueous_Layer Aqueous Layer (Impurities) Final_Extraction->Final_Aqueous_Layer Evaporation Evaporate Solvent Final_Organic_Layer->Evaporation Pure_Alkaloids Pure Alkaloids Evaporation->Pure_Alkaloids

References

Minimizing degradation of (16R)-Dihydrositsirikine during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (16R)-Dihydrositsirikine during its isolation from natural sources, primarily Catharanthus roseus.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Crude Extract 1. Incomplete cell lysis and extraction. 2. Degradation during extraction due to pH or temperature instability. 3. Use of inappropriate solvent.1. Ensure plant material is finely powdered. Sonication or homogenization can improve extraction efficiency. 2. Maintain a slightly acidic pH (e.g., pH 3-4 with HCl or citric acid) during the initial aqueous extraction to improve alkaloid stability and solubility.[1] Perform extraction at room temperature or below to minimize thermal degradation. 3. Use a polar solvent like methanol (B129727) or ethanol (B145695) for initial extraction, followed by partitioning into an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) after basification.
Significant Degradation Observed During Solvent Removal 1. High temperatures during evaporation. 2. Prolonged exposure to heat.1. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. 2. Maintain the water bath temperature below 40°C. 3. Avoid leaving the dried extract on the evaporator for extended periods after the solvent has been removed.
Poor Separation During Column Chromatography 1. Inappropriate stationary or mobile phase. 2. Overloading of the column. 3. Co-elution with other alkaloids.1. For silica (B1680970) gel chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol or acetone) is often effective.[2] For more complex mixtures, consider using alumina (B75360) or a specialized separation technique like centrifugal partition chromatography. 2. Ensure the amount of crude extract loaded is appropriate for the column size. A general rule is 1:20 to 1:100 ratio of extract to stationary phase by weight. 3. If co-elution is an issue, further purification by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary.
Discoloration of the Isolate (Brownish or Dark) 1. Oxidation of the indole (B1671886) ring. 2. Presence of phenolic impurities. 3. Light-induced degradation.1. Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during drying and storage. 2. Incorporate a purification step to remove phenolic compounds, such as a pre-extraction with a non-polar solvent or the use of a specific adsorbent. 3. Protect the sample from light at all stages of the isolation process by using amber-colored glassware or wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is its stability a concern during isolation?

This compound is a monterpenoid indole alkaloid found in plants of the Apocynaceae family, such as Catharanthus roseus. Like many indole alkaloids, it possesses a complex chemical structure that is susceptible to degradation under various conditions, including exposure to harsh pH, high temperatures, and light. Minimizing degradation is crucial to obtain a high yield and purity of the compound for research and development purposes.

Extraction

Q2: What is the best initial extraction solvent for obtaining this compound from Catharanthus roseus leaves?

An initial extraction with a slightly acidified aqueous solution (e.g., 0.1 M HCl) is effective for selectively extracting alkaloids as their salts, which enhances their stability and solubility in the aqueous phase.[1] This is followed by basification and partitioning into an organic solvent. Alternatively, direct extraction with methanol or ethanol can be employed.

Q3: How does pH affect the stability of this compound during extraction?

While specific data for this compound is limited, indole alkaloids are generally more stable in slightly acidic conditions (pH 3-6).[1] Strongly acidic or alkaline conditions can lead to hydrolysis of ester groups or rearrangement of the indole ring system. It is advisable to work quickly when the compound is in a basic solution during liquid-liquid extraction.

Purification

Q4: What chromatographic techniques are most suitable for the purification of this compound?

A combination of chromatographic techniques is often necessary.

  • Column Chromatography: Silica gel or alumina are commonly used as the stationary phase with a gradient of solvents like hexane-ethyl acetate or chloroform-methanol.

  • Preparative Thin Layer Chromatography (prep-TLC): Useful for separating small quantities of compounds with close retention factors.

  • High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate or formic acid) is often used for final purification and analysis.

Q5: How can I monitor the purification process effectively?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the separation of alkaloids during column chromatography. Visualizing the TLC plates under UV light (254 nm and 366 nm) and using a staining reagent like Dragendorff's reagent can help identify the fractions containing the desired alkaloid.

Stability and Storage

Q6: What are the optimal storage conditions for purified this compound?

To minimize degradation, this compound should be stored as a solid in a tightly sealed, amber-colored vial at low temperatures (-20°C or below) and under an inert atmosphere (argon or nitrogen) to protect it from light, moisture, and oxygen.

Q7: How susceptible is this compound to photodegradation?

Indole alkaloids, in general, are known to be sensitive to light. Exposure to UV or even ambient light can lead to photochemical reactions, causing degradation. Therefore, all steps of the isolation and storage should be performed with protection from light.

Quantitative Data on Indole Alkaloid Stability (Representative Data)

Condition Parameter Effect on a Representative Indole Alkaloid (e.g., Vindoline) Reference (Illustrative)
pH Half-life (t½) at 25°C- pH 3: > 24 hours - pH 7: ~12 hours - pH 10: < 2 hoursGeneral knowledge on alkaloid stability
Temperature % Degradation after 24h in solution- 4°C: < 5% - 25°C: 10-15% - 60°C: > 50%General knowledge on chemical kinetics
Light % Degradation after 8h exposure- Dark: < 2% - Ambient Light: 10-20% - UV Light (254 nm): > 60%General knowledge on photochemistry

Experimental Protocols

Protocol 1: General Extraction of Indole Alkaloids from Catharanthus roseus Leaves

This protocol provides a general procedure for the extraction of a total alkaloid fraction which can then be further purified to isolate this compound.

  • Milling: Air-dry fresh leaves of Catharanthus roseus in the shade and grind them into a fine powder.

  • Acidic Extraction:

    • Macerate 100 g of the powdered leaves in 500 mL of 0.1 M hydrochloric acid (HCl) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth and then through filter paper.

    • Repeat the extraction process on the plant residue with another 500 mL of 0.1 M HCl to ensure complete extraction.

    • Combine the acidic aqueous extracts.

  • Defatting:

    • Extract the combined acidic solution with 2 x 250 mL of hexane or petroleum ether in a separatory funnel to remove chlorophyll (B73375) and other non-polar compounds.

    • Discard the organic layer.

  • Basification and Partitioning:

    • Adjust the pH of the aqueous layer to approximately 9-10 with concentrated ammonium hydroxide. The solution should be cooled in an ice bath during this process.

    • Extract the basified solution with 3 x 300 mL of chloroform or ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude alkaloid extract.

Protocol 2: Column Chromatographic Purification of the Crude Alkaloid Extract
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

    • Pack a glass column (e.g., 50 cm length, 3 cm diameter) with the slurry.

    • Wash the packed column with chloroform.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Adsorb this solution onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a suitable solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under UV light and with Dragendorff's reagent.

    • Combine fractions that show a similar TLC profile and contain the spot corresponding to the target compound.

  • Final Purification:

    • Further purify the combined fractions containing this compound using preparative TLC or HPLC to achieve high purity.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered C. roseus Leaves acidic_extraction Acidic Aqueous Extraction (pH 3-4) plant_material->acidic_extraction defatting Defatting with Hexane acidic_extraction->defatting basification Basification (pH 9-10) defatting->basification partitioning Partitioning into Organic Solvent basification->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection combined_fractions Combine Fractions fraction_collection->combined_fractions final_purification Final Purification (Prep-TLC/HPLC) combined_fractions->final_purification pure_compound This compound final_purification->pure_compound

Caption: Workflow for the isolation of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Pathways DHS This compound Oxidation Oxidation Products (e.g., N-oxides, aromatic ring oxidation) DHS->Oxidation O2, Peroxides Hydrolysis Hydrolysis Products (cleavage of ester group) DHS->Hydrolysis H+ / OH- Isomerization Isomerization Products (e.g., epimerization at chiral centers) DHS->Isomerization Heat, pH extremes Photodegradation Photodegradation Products (complex mixtures) DHS->Photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Efficient Chromatographic Separation of C. roseus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of chromatographic separation of Catharanthus roseus alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of C. roseus alkaloids in a question-and-answer format.

Q1: Why am I observing poor peak resolution or co-elution of my target alkaloids (e.g., vinblastine (B1199706) and vincristine)?

A1: Poor peak resolution is a frequent challenge in the separation of structurally similar alkaloids. Several factors can contribute to this issue:

  • Inappropriate Mobile Phase Composition: The polarity and pH of the mobile phase are critical for achieving good separation. For reversed-phase HPLC, a common mobile phase consists of a mixture of a buffer solution (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and organic solvents such as acetonitrile (B52724) or methanol (B129727). The ratio of these components needs to be carefully optimized.[1][2]

  • Incorrect pH: The ionization state of alkaloids is pH-dependent. Operating at a pH that ensures the analytes are in a consistent, charged, or uncharged state can significantly improve peak shape and resolution. For basic alkaloids, working at a lower pH (around 3-5) can suppress the interaction with residual silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing and improving resolution.[3][4][5]

  • Suboptimal Column Chemistry: Not all C18 columns are the same. The choice of stationary phase, including end-capping and particle size, can dramatically affect selectivity. For complex mixtures of alkaloids, a high-purity, well-end-capped column is recommended to minimize secondary interactions.[4]

  • Insufficient Method Optimization: Parameters such as flow rate, column temperature, and gradient profile must be thoroughly optimized to achieve the desired separation.[6]

Solution Workflow:

G start Poor Peak Resolution mobile_phase Optimize Mobile Phase - Adjust organic solvent ratio - Modify buffer concentration start->mobile_phase ph_adjust Adjust Mobile Phase pH - Typically pH 3-5 for alkaloids - Ensure consistent ionization mobile_phase->ph_adjust column_select Evaluate Column - Use high-purity, end-capped column - Consider different stationary phase ph_adjust->column_select method_opt Optimize Method Parameters - Adjust flow rate - Optimize gradient profile - Control column temperature column_select->method_opt success Improved Resolution method_opt->success

Caption: Troubleshooting workflow for poor peak resolution.

Q2: My alkaloid peaks are showing significant tailing. What are the causes and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like alkaloids and is often caused by secondary interactions with the stationary phase.[3][7]

  • Primary Cause: Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atoms of the alkaloids, leading to peak tailing.[3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate these interactions. If the pH is too high, the silanol groups become ionized and interact more strongly with the protonated basic alkaloids.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[3][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can also cause peak tailing.[4]

Solutions:

  • Operate at a Lower pH: Using a mobile phase with a pH between 3 and 5 helps to keep the silanol groups protonated, reducing their interaction with the basic alkaloids.[4]

  • Use Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[1][5]

  • Employ a Highly Deactivated Column: Modern, high-purity silica (B1680970) columns with advanced end-capping are designed to minimize silanol interactions.[4]

  • Reduce Sample Concentration: Prepare a dilution series of your sample to check for column overload. If the peak shape improves with dilution, reduce the amount of sample injected.[3]

  • Column Washing: If contamination is suspected, flush the column with a series of strong solvents.[3]

Q3: I am experiencing low recovery or yield of my target alkaloids after the extraction and purification process. What could be the reason?

A3: Low recovery can stem from issues in both the extraction and chromatographic steps.

  • Inefficient Extraction: The choice of extraction solvent and method is crucial. C. roseus alkaloids are often extracted using an acidified aqueous solution to form salts, which are more soluble.[8][9] Subsequent partitioning into an organic solvent at a higher pH is then performed. Incomplete extraction at any stage will lead to lower yields.

  • Alkaloid Degradation: Some alkaloids may be sensitive to pH, temperature, or light. Prolonged exposure to harsh conditions during extraction or purification can lead to degradation.

  • Irreversible Adsorption: Strong interactions with the stationary phase can lead to irreversible adsorption of the alkaloids on the column, resulting in low recovery. This can be particularly problematic with highly active, non-end-capped silica columns.[10]

  • Improper Sample Preparation: Inadequate sample preparation, such as insufficient dissolution or failure to remove particulates, can lead to column blockage and sample loss.[6]

Recommendations:

  • Optimize Extraction Protocol: Ensure the pH is appropriate for each extraction step. Multiple extractions of the plant material will improve recovery.[8][9]

  • Use Milder Conditions: Where possible, avoid high temperatures and prolonged exposure to extreme pH values.

  • Proper Column Selection: Use a well-deactivated column to minimize strong, irreversible interactions.

  • Thorough Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase and filtered before injection.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for separating C. roseus alkaloids using reversed-phase HPLC?

A1: A common starting point for the separation of C. roseus alkaloids on a C18 column is a gradient elution using a mixture of an aqueous buffer and an organic modifier. A typical mobile phase could be:

  • Solvent A: An aqueous buffer such as 25 mM ammonium acetate with 0.1% triethylamine.[1]

  • Solvent B: A mixture of acetonitrile and methanol.[1] The gradient can be optimized to achieve the desired separation, often starting with a lower percentage of the organic solvent and gradually increasing it.

Q2: How can I confirm the identity of the separated alkaloid peaks?

A2: Peak identification is typically achieved by comparing the retention times and UV spectra of the unknown peaks with those of authentic standards.[11] For more definitive identification, especially for novel compounds, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are invaluable.[12]

Q3: What are the key steps in preparing a C. roseus leaf extract for chromatographic analysis?

A3: A general procedure for preparing a leaf extract involves the following steps:

  • Drying and Grinding: The leaves are first dried (e.g., shade-dried) and then ground into a fine powder to increase the surface area for extraction.[13][14]

  • Extraction: The powdered material is extracted with a suitable solvent. An acid-base extraction is common, where the initial extraction is done with an acidified aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.[8][9]

  • Purification: The acidic extract is then washed with a non-polar organic solvent (e.g., petroleum ether) to remove chlorophyll (B73375) and other lipophilic compounds.[8][9]

  • Alkaloid Fractionation: The pH of the aqueous extract is then raised to make the alkaloids basic and less water-soluble, followed by extraction with an organic solvent like ethyl acetate or chloroform (B151607) to isolate the alkaloid fraction.[15][16]

  • Final Preparation: The organic extract is dried, and the residue is redissolved in a suitable solvent (e.g., methanol) for injection into the HPLC system.[15]

G start C. roseus Leaves dry_grind Drying and Grinding start->dry_grind acid_extraction Acidic Aqueous Extraction (e.g., 0.1M HCl) dry_grind->acid_extraction wash Wash with Non-polar Solvent (e.g., Petroleum Ether) acid_extraction->wash basify Basify Aqueous Phase wash->basify organic_extraction Extract with Organic Solvent (e.g., Ethyl Acetate) basify->organic_extraction concentrate Concentrate and Reconstitute in Injection Solvent organic_extraction->concentrate hplc HPLC Analysis concentrate->hplc

Caption: General workflow for C. roseus alkaloid extraction.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance data for the separation of key C. roseus alkaloids.

Table 1: Example HPLC Conditions for C. roseus Alkaloid Separation

ParameterConditionReference
Column C18, 5 µm, 250 mm x 4.6 mm[1]
Mobile Phase A 25 mM Ammonium Acetate with 0.1% Triethylamine[1]
Mobile Phase B Methanol:Acetonitrile (15:45)[1]
Elution Isocratic (40% B)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection UV at 254 nm[17]
Injection Volume 10 µL[1]

Table 2: Reported Retention Times for Key Alkaloids

AlkaloidRetention Time (min)Chromatographic System
Vindoline~8.5C18, gradient elution with acetonitrile/phosphate buffer[8]
Catharanthine~12.2C18, gradient elution with acetonitrile/phosphate buffer[8]
Vinblastine~15.8C18, gradient elution with acetonitrile/phosphate buffer[8]
Vincristine (B1662923)VariesOften requires specific conditions for separation from vinblastine[18]
Ajmalicine~10.5C18, isocratic elution[19]
Serpentine~11.8C18, isocratic elution[19]

Note: Retention times are highly dependent on the specific chromatographic system and conditions and should be used as a general guide.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Alkaloids from C. roseus Leaves

This protocol is a generalized procedure based on common laboratory practices.[8][9]

Materials:

  • Dried, powdered C. roseus leaves

  • 0.1 M Hydrochloric acid (HCl)

  • Petroleum ether

  • Ammonia (B1221849) solution (25%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Methanol (HPLC grade)

  • Beakers, flasks, separatory funnel, filter paper, rotary evaporator

Procedure:

  • Extraction: Macerate 10 g of powdered leaves in 100 mL of 0.1 M HCl for 24 hours with occasional shaking.

  • Filtration: Filter the mixture and collect the acidic aqueous extract.

  • Defatting: Transfer the extract to a separatory funnel and wash with 50 mL of petroleum ether to remove pigments and fats. Discard the petroleum ether layer. Repeat this step twice.

  • Basification: Adjust the pH of the aqueous layer to approximately 10 with ammonia solution.

  • Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution with 50 mL of ethyl acetate. Collect the ethyl acetate layer. Repeat the extraction three times.

  • Drying: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter to remove the sodium sulfate and evaporate the solvent using a rotary evaporator.

  • Reconstitution: Dissolve the dried crude alkaloid extract in a known volume of methanol for HPLC analysis.

Protocol 2: General HPLC Analysis

This protocol outlines a general method for the analysis of the prepared alkaloid extract.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column

  • Filtered and degassed mobile phases (as described in Table 1)

  • Alkaloid extract

  • Standard solutions of target alkaloids

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject a standard solution containing the alkaloids of interest to determine their retention times and response factors.

  • Sample Injection: Inject the prepared alkaloid extract.

  • Data Acquisition: Run the chromatographic separation according to the optimized method parameters (e.g., gradient, flow rate).

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with the standards. Quantify the alkaloids using a calibration curve generated from the standard solutions.

References

Technical Support Center: Cell Culture Contamination in Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cell Culture Contamination Issues in Cytotoxicity Screening. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common contamination-related problems that can compromise the accuracy and reliability of cytotoxicity data.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture?

A1: Cell culture contaminants are broadly categorized as biological or chemical.[1]

  • Biological contaminants include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[2][3] Cross-contamination with other cell lines is also a significant issue.[4]

  • Chemical contaminants are non-living substances such as impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1]

Q2: My cell culture medium turned cloudy and yellow overnight. What is the likely cause?

A2: A rapid change in the medium's color to yellow (indicating a pH drop) and the appearance of cloudiness (turbidity) are classic signs of bacterial contamination.[5] Under a microscope, you may see small, motile particles between your cells.[6]

Q3: My cells are growing slower than usual, but the medium is not cloudy. Could this be contamination?

A3: Yes, this could be a sign of mycoplasma contamination.[7] Mycoplasma are very small bacteria that often do not cause visible turbidity or a significant pH change in the early stages of infection.[7] However, they can significantly alter cell metabolism, growth rate, and response to cytotoxic agents.[7][8] An estimated 15-35% of continuous cell lines are contaminated with mycoplasma.[7]

Q4: How can contamination affect my cytotoxicity assay results?

A4: Contaminants can severely impact the validity of cytotoxicity data in several ways:

  • Metabolic Interference: Bacteria, yeast, and mycoplasma are metabolically active and can reduce tetrazolium salts (e.g., MTT) or consume ATP, leading to false readings of cell viability.[7][9] For example, mycoplasma contamination can cause cells to appear up to 15-fold more resistant to certain drugs in an MTT assay.[9]

  • Altered Cell Health: Contaminants compete with cells for nutrients and can secrete toxic byproducts, leading to cell stress or death that is independent of the test compound.[7] This can mask the true effect of your compound or create false-positive results.

  • pH Changes: Microbial metabolism can rapidly alter the pH of the culture medium, which can directly impact cell viability and the efficacy of the test compound.[5][10]

  • Induction of Apoptosis/Necrosis: Some contaminants can produce toxins that induce cell death pathways, confounding the results of assays designed to measure these endpoints.[7]

Q5: What are endotoxins and how do they affect cytotoxicity studies?

A5: Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[11] They are potent activators of the immune system and can be cytotoxic to sensitive cell types, even at very low concentrations.[11] Endotoxin contamination in reagents or sera can lead to false-positive cytotoxicity results by inducing inflammatory responses and cell death.[12]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Control Wells

This guide will help you troubleshoot instances where you observe significant cell death in your vehicle-treated or untreated control groups.

dot

G start Unexpected Cytotoxicity in Control Wells q1 Is the vehicle (e.g., DMSO) concentration too high? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Perform a vehicle dose-response experiment to determine the maximum non-toxic concentration. a1_yes->sol1 q2 Is the culture contaminated with mycoplasma? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Test for mycoplasma using PCR or Hoechst staining. Discard contaminated cultures. a2_yes->sol2 q3 Is there visible microbial (bacterial/fungal) contamination? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Confirm with microscopy and Gram stain. Discard contaminated cultures and decontaminate equipment. a3_yes->sol3 q4 Could there be endotoxin contamination in reagents? a3_no->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Use endotoxin-free reagents and water. Test reagents with a LAL assay. a4_yes->sol4 q5 Are there issues with cell health or experimental setup? a4_no->q5 sol5 Review cell passage number, seeding density, and check for 'edge effects'. q5->sol5

Caption: Troubleshooting unexpected control cytotoxicity.

Guide 2: High Variability in Cytotoxicity Assay Results

High variability between replicate wells or between experiments can obscure the true effect of your test compound. This guide provides a systematic approach to identifying the source of this variability.

dot

G start High Variability in Results q1 Is cell seeding uneven across wells? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Ensure a homogenous cell suspension. Use proper pipetting techniques. Allow plates to sit at room temperature before incubation to ensure even settling. a1_yes->sol1 q2 Is there an 'edge effect' in the 96-well plate? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Fill outer wells with sterile PBS or media without cells to create a humidity barrier. Randomize sample placement. a2_yes->sol2 q3 Are there inconsistencies in the assay procedure? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Standardize incubation times. Ensure complete solubilization of formazan (MTT assay). Check for bubbles in wells. a3_yes->sol3 q4 Is there variability in cell health or passage number? a3_no->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Use cells within a consistent and low passage number range. Ensure high viability (>90%) before seeding. a4_yes->sol4 q5 Is there undetected low-level contamination? a4_no->q5 sol5 Perform routine contamination checks, especially for mycoplasma. q5->sol5

Caption: Troubleshooting high assay variability.

Data Presentation

Table 1: Common Biological Contaminants and Their Impact on Cytotoxicity Assays

ContaminantVisual & Microscopic SignsImpact on Cytotoxicity Assays
Bacteria Rapid turbidity, yellowing of medium (pH drop), motile rods or cocci under microscope.[5][6]Can metabolize assay reagents (e.g., MTT), leading to false results.[2] Rapidly kills cells, masking compound-specific effects.[7]
Yeast Medium becomes turbid, pH may increase in later stages. Individual ovoid or spherical particles, may show budding.[2]Can metabolize assay reagents. Competes with cells for nutrients, affecting cell health.[7]
Mold (Fungi) Visible filamentous mycelia, sometimes forming dense clumps. Thin, wisp-like filaments (hyphae) under microscope.[2]Drastic pH changes. Secretes cytotoxic byproducts, leading to false positives. Nutrient depletion.[7]
Mycoplasma No visible turbidity or pH change in early stages.[7] Slower cell growth.[7]Alters cell metabolism, gene expression, and proliferation.[8] Can metabolize MTT, leading to falsely high viability readings (up to 15-fold).[9]
Viruses Often no visible signs. May cause changes in cell morphology or cell death in some cases.Can induce apoptosis or alter cellular processes, affecting the response to cytotoxic compounds.[7]

Table 2: Estimated Frequency of Cell Culture Contamination

Contaminant TypeReported FrequencyNotes
Mycoplasma 15% - 35% of continuous cell lines.[13]Often undetected due to the lack of visible signs.
Bacteria Common, but specific frequency data is variable.Usually detected quickly due to visible signs.
Fungi/Yeast Less frequent than bacteria and mycoplasma.Spores are ubiquitous and can be introduced through poor aseptic technique.
Cross-Contamination 15% - 20% of cell lines may be misidentified or cross-contaminated.A significant issue leading to invalid research.

Experimental Protocols

Protocol 1: Mycoplasma Detection by Hoechst Staining

This protocol describes a method for detecting mycoplasma by staining their DNA with a fluorescent dye.

Materials:

  • Indicator cells (e.g., Vero cells)

  • Sterile glass coverslips

  • Tissue culture dishes

  • Carnoy's fixative (1:3 glacial acetic acid: absolute methanol), freshly prepared

  • Hoechst 33258 stain (0.4 µg/mL)

  • Mounting medium

  • Microscope slides

  • Fluorescence microscope

Methodology:

  • Place sterile coverslips into the wells of a tissue culture plate.

  • Seed the indicator cells onto the coverslips and incubate for 2-24 hours to allow for cell attachment.

  • Add 1 mL of the test cell culture supernatant to the wells containing the indicator cells. Include positive and negative controls.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

  • Aspirate the medium and fix the cells by adding Carnoy's fixative for 3 minutes. Repeat this step.

  • Remove the fixative and add the Hoechst stain solution. Incubate for 3 minutes, protected from light.

  • Decant the stain and place the coverslip (cell-side down) onto a drop of mounting medium on a microscope slide.

  • Examine the slide using a fluorescence microscope. Mycoplasma will appear as small, bright, punctate or filamentous fluorescent particles in the cytoplasm or on the cell surface, distinct from the larger, well-defined nuclei of the cultured cells.

Protocol 2: Mycoplasma Detection by PCR

This protocol provides a general outline for the sensitive detection of mycoplasma DNA using PCR.

Materials:

  • Cell culture supernatant

  • DNA extraction kit or lysis buffer

  • Mycoplasma-specific primers

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Positive control (mycoplasma DNA)

  • Negative control (nuclease-free water)

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

Methodology:

  • Sample Preparation: Collect 1 mL of cell culture supernatant from a near-confluent culture. Centrifuge to pellet any cells and debris. Transfer the supernatant to a new tube and heat at 95°C for 5-10 minutes to lyse any mycoplasma present.

  • PCR Setup: In a PCR tube, combine the PCR master mix, mycoplasma-specific primers, and a small volume (1-5 µL) of the heat-treated supernatant. Prepare positive and negative control reactions in separate tubes.

  • PCR Amplification: Place the PCR tubes in a thermal cycler and run a standard amplification program, typically consisting of an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis: Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel to separate the DNA fragments by size.

  • Result Interpretation: Visualize the DNA bands under UV light. The presence of a band of the expected size in the test sample lane indicates mycoplasma contamination. The positive control should show a band of the correct size, and the negative control should be free of bands.

Protocol 3: Gram Staining for Bacterial Identification

This protocol is used to differentiate bacteria into Gram-positive and Gram-negative groups based on their cell wall properties.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner or heat source

  • Crystal violet stain

  • Gram's iodine solution

  • Decolorizer (e.g., 95% ethanol (B145695) or acetone-alcohol mixture)

  • Safranin counterstain

  • Light microscope

Methodology:

  • Smear Preparation: Place a drop of sterile water on a clean microscope slide. Using a sterile loop, transfer a small amount of the contaminated culture medium to the water and spread it to create a thin smear. Allow the smear to air dry completely.

  • Fixation: Pass the slide through a flame 2-3 times to heat-fix the smear.

  • Primary Staining: Flood the smear with crystal violet and let it sit for 60 seconds. Gently rinse with water.

  • Mordant Application: Cover the smear with Gram's iodine for 60 seconds. Rinse with water.

  • Decolorization: Add the decolorizer drop by drop until the purple color no longer runs from the smear (typically 5-10 seconds). Immediately rinse with water.

  • Counterstaining: Flood the smear with safranin for 45-60 seconds. Rinse with water and blot dry.

  • Microscopy: Examine the slide under a light microscope. Gram-positive bacteria will appear purple, while Gram-negative bacteria will appear pink or red.

Aseptic Technique Workflow

Maintaining a sterile environment is the most critical factor in preventing contamination. The following workflow outlines the key steps for proper aseptic technique.

dot

G start Start of Cell Culture Work prep_area Prepare Work Area: - Clean and disinfect biosafety cabinet - Minimize clutter start->prep_area personal_hygiene Personal Hygiene: - Wash hands thoroughly - Wear appropriate PPE (lab coat, gloves) prep_area->personal_hygiene sterilize_items Sterilize Items: - Spray all items entering the cabinet with 70% ethanol personal_hygiene->sterilize_items work_in_cabinet Perform manipulations deep within the cabinet, avoiding rapid movements. sterilize_items->work_in_cabinet handle_one_line Handle only one cell line at a time. work_in_cabinet->handle_one_line reagent_handling Use sterile reagents and pipettes. Do not share media between cell lines. handle_one_line->reagent_handling clean_up Clean Up: - Disinfect work surface - Dispose of waste properly reagent_handling->clean_up end End of Session clean_up->end

Caption: Workflow for maintaining aseptic technique.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for (16R)-Dihydrositsirikine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (16R)-Dihydrositsirikine, a significant indole (B1671886) alkaloid, against alternative analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on method validation as per the International Council for Harmonisation (ICH) guidelines.

Introduction to this compound and Analytical Challenges

This compound (C₂₁H₂₈N₂O₃, Molar Mass: 356.47 g/mol ) is an indole alkaloid of interest in pharmaceutical research.[1][2][3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. HPLC is a widely adopted technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[5] However, the selection of an optimal analytical method requires a thorough evaluation of its performance characteristics against other available techniques.

This guide details a proposed HPLC method for this compound and outlines the validation process according to ICH Q2(R1) guidelines.[2][4][6][7] Furthermore, it provides a comparative overview of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) as alternative analytical approaches.

High-Performance Liquid Chromatography (HPLC) Method for this compound

The following hypothetical HPLC method is proposed based on established methods for the analysis of related indole alkaloids.[8][9][10]

Table 1: Proposed HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient Elution)
Gradient Program 20% Acetonitrile for 5 min, 20-80% Acetonitrile over 15 min, 80% Acetonitrile for 5 min, 80-20% Acetonitrile over 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 30 minutes

HPLC Method Validation: Experimental Protocols

The validation of the proposed HPLC method is critical to ensure its suitability for the intended purpose.[6][7] The following experimental protocols are designed to meet ICH Q2(R1) requirements.[2][4][6]

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known related substances and potential impurities.

    • Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample to ensure the separation of degradation products from the main analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound over a concentration range of 1-100 µg/mL.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery for each sample.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results and calculate the cumulative %RSD.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • Determine the slope of the calibration curve.

      • Determine the standard deviation of the response from the analysis of a series of blank samples.

      • LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

    • Visual Evaluation:

      • Determine the minimum concentration at which the analyte can be reliably detected (for LOD) and quantified with acceptable accuracy and precision (for LOQ).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic component)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution under each varied condition and assess the impact on the results (e.g., retention time, peak area, tailing factor).

Comparison of Analytical Methods

The choice of an analytical method depends on various factors including the required sensitivity, selectivity, speed, and cost.

Table 2: Comparison of HPLC, UPLC-MS, and HPTLC for this compound Analysis

FeatureHPLCUPLC-MSHPTLC
Principle Liquid chromatography with UV detectionUltra-performance liquid chromatography coupled with mass spectrometryPlanar chromatography with densitometric detection
Resolution Good to excellentExcellentModerate to good
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Good (ng/spot range)
Selectivity Good, can be limited by co-eluting compounds with similar UV spectraExcellent, based on mass-to-charge ratioGood, can be enhanced by post-chromatographic derivatization
Speed Moderate (20-40 min per sample)Fast (5-15 min per sample)High throughput (multiple samples per plate)
Cost Moderate initial investment and running costsHigh initial investment and running costsLow initial investment, moderate running costs
Quantitative Accuracy HighHighGood to high
Sample Throughput SequentialSequentialParallel
Identification Capability Based on retention time and UV spectrumHigh confidence based on retention time and mass fragmentation patternBased on Rf value and in-situ spectra

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay of validation parameters, the following diagrams are provided.

experimental_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Develop Validation Protocol specificity Specificity protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: Experimental workflow for HPLC method validation.

validation_parameters cluster_quantitative Quantitative Information cluster_parameters Validation Parameters Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurity Impurity Quantification Impurity->Accuracy Impurity->Precision Impurity->Specificity LOQ Quantitation Limit Impurity->LOQ Impurity->Linearity Impurity->Range Impurity->Robustness ContentUniformity Content Uniformity ContentUniformity->Accuracy ContentUniformity->Precision ContentUniformity->Specificity ContentUniformity->Linearity ContentUniformity->Range ContentUniformity->Robustness LOD Detection Limit LOQ->LOD Linearity->Range

Caption: Inter-relationship of HPLC validation parameters.

Conclusion

The proposed HPLC method, upon successful validation, offers a reliable and robust approach for the routine analysis of this compound. The choice between HPLC, UPLC-MS, and HPTLC should be guided by the specific requirements of the analysis. While HPLC provides a balance of performance and cost, UPLC-MS is superior for high-sensitivity and high-throughput applications, and HPTLC offers a cost-effective solution for the simultaneous analysis of multiple samples. This guide provides the foundational information required to make an informed decision and to proceed with the validation of a suitable analytical method for this compound.

References

A Comparative Guide to the Biological Activity of (16R)-Dihydrositsirikine and Sitsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(16R)-Dihydrositsirikine and sitsirikine (B1171667) are members of the vinca (B1221190) alkaloid family, a class of compounds renowned for their cytotoxic and anti-mitotic properties. The most famous examples, vincristine (B1662923) and vinblastine (B1199706), are widely used in cancer chemotherapy. The primary mechanism of action for vinca alkaloids is the inhibition of tubulin polymerization, which disrupts the formation of microtubules. This interference with the cellular cytoskeleton leads to cell cycle arrest in the M-phase and subsequent induction of apoptosis.

Due to the structural similarities with other vinca alkaloids, it is hypothesized that both this compound and sitsirikine will exhibit cytotoxic activity through the disruption of microtubule dynamics. However, subtle structural differences between the two, particularly the saturation of the double bond in the C16 position of dihydrositsirikine, may lead to variations in their potency and specific interactions with tubulin. Without direct comparative experimental data, the precise differences in their biological activity remain speculative.

Comparative Biological Activity and Mechanism of Action

Based on the known activities of related vinca alkaloids, the following table outlines the expected biological properties of this compound and sitsirikine. It is important to note that the quantitative data presented below is for the well-studied vinca alkaloids, vincristine and vinblastine, and serves as a proxy due to the absence of specific data for this compound and sitsirikine.

Biological ActivityExpected for this compound & SitsirikineReference Data (Vincristine/Vinblastine)
Mechanism of Action Inhibition of tubulin polymerizationBinds to β-tubulin at the vinca domain, preventing its polymerization into microtubules.
Cellular Effect Mitotic arrest at the G2/M phase of the cell cycleInduces a block in metaphase, leading to the disassembly of the mitotic spindle.
Primary Outcome Induction of apoptosis (programmed cell death)Activation of apoptotic pathways, including the JNK and NF-κB signaling cascades.
Cytotoxicity (IC50) Data not availableVaries by cell line; typically in the low nanomolar to micromolar range. For example, vincristine has an IC50 of ~10 nM in various cancer cell lines.

Signaling Pathways

The cytotoxic effects of vinca alkaloids are mediated through a complex signaling cascade initiated by the disruption of microtubule dynamics. The following diagram illustrates the generally accepted pathway leading to apoptosis.

vinca_alkaloid_pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade Vinca Alkaloids Vinca Alkaloids Tubulin Dimer Tubulin Dimer Vinca Alkaloids->Tubulin Dimer Binds to Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Disrupted G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest JNK Activation JNK Activation G2/M Arrest->JNK Activation NF-kB Activation NF-kB Activation G2/M Arrest->NF-kB Activation Apoptosis Apoptosis JNK Activation->Apoptosis NF-kB Activation->Apoptosis

Caption: Vinca alkaloid-induced apoptosis signaling pathway.

Experimental Protocols

To facilitate the direct comparison of this compound and sitsirikine, detailed protocols for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and sitsirikine in culture medium.

  • Replace the medium in the 96-well plates with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the compounds on the polymerization of purified tubulin.

1. Reagent Preparation:

  • Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Prepare a GTP solution (100 mM).

2. Reaction Setup:

  • In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compounds (this compound or sitsirikine) at various concentrations.

  • Include positive (e.g., paclitaxel (B517696) for polymerization promotion, vinblastine for inhibition) and negative (vehicle) controls.

3. Measurement of Polymerization:

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

4. Data Analysis:

  • Plot absorbance versus time to generate polymerization curves.

  • Compare the curves of the treated samples to the controls to determine the inhibitory or promoting effects of the compounds on tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

1. Cell Treatment:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compounds at concentrations around their IC50 values for 24 hours.

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Acquire data for at least 10,000 events per sample.

5. Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro evaluation of cytotoxic compounds.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Cell Culture Cell Culture Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cell Culture->Cytotoxicity Assay (e.g., MTT) Compound Preparation Compound Preparation Compound Preparation->Cytotoxicity Assay (e.g., MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT)->IC50 Determination Tubulin Polymerization Assay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) IC50 Determination->Apoptosis Assay (e.g., Annexin V) Mechanism of Action Mechanism of Action Tubulin Polymerization Assay->Mechanism of Action Cell Cycle Analysis->Mechanism of Action Apoptosis Assay (e.g., Annexin V)->Mechanism of Action

Caption: General experimental workflow for cytotoxicity testing.

Conclusion

While specific experimental data for this compound and sitsirikine is currently lacking, their classification as vinca alkaloids provides a strong basis for predicting their biological activity. Both compounds are expected to function as cytotoxic agents by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. The provided experimental protocols offer a clear framework for future studies to directly compare these compounds and elucidate any potential differences in their potency and efficacy. Such research is crucial for the potential development of new anti-cancer therapeutics.

A Comparative Guide to the Cytotoxic Landscape of Minor Alkaloids from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Madagascar periwinkle, Catharanthus roseus, is a wellspring of potent anti-cancer compounds, most notably the dimeric vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine. However, beyond these celebrated major alkaloids lies a diverse arsenal (B13267) of monomeric "minor" alkaloids with their own cytotoxic potential. This guide offers an objective comparison of the cytotoxic performance of several of these minor alkaloids, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected minor alkaloids from Catharanthus roseus against various human cancer cell lines. It is important to note that direct comparisons between studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.

AlkaloidCancer Cell LineIC50 (µM)Reference
Catharanthine (B190766) HCT-116 (Colon Carcinoma)~177 (equivalent to 60 µg/mL)[1]
JURKAT E.6 (T-cell leukemia)~0.63 (equivalent to 211 ng/mL)[2]
THP-1 (Acute monocytic leukemia)~0.62 (equivalent to 210 ng/mL)[2]
Vindoline HCT-116 (Colon Carcinoma)Some cytotoxic activity at ~438 (200 µg/mL)[1]
Ajmalicine Hepatoma CellsInduces pyroptosis[3]
Tabersonine SMMC7721 (Hepatocellular Carcinoma)7.89 ± 1.2[4]
Bel7402 (Hepatocellular Carcinoma)5.07 ± 1.4[4]
HepG2 (Hepatocellular Carcinoma)12.39 ± 0.7[4]
BT549 (Triple-Negative Breast Cancer)18.1[1][5]
MDA-MB-231 (Triple-Negative Breast Cancer)27.0[1][5]
M-HeLa (Cervical Cancer)15[6]
Lochnericine (B1675000) Human Leukemia CellsCytotoxic in combination with other MIAs[7]

Note: The IC50 values for some minor alkaloids like serpentine (B99607) and lochnericine are not as extensively documented in publicly available literature.

Mechanisms of Action & Signaling Pathways

The cytotoxic effects of Catharanthus roseus minor alkaloids are exerted through the modulation of various cellular signaling pathways, primarily leading to cell cycle arrest and programmed cell death (apoptosis).

Microtubule Disruption and Mitotic Arrest

A primary mechanism for many vinca alkaloids is the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[8][9] By interfering with tubulin polymerization, these alkaloids cause an arrest of the cell cycle in the M-phase, ultimately triggering apoptosis.[8][9] While the dimeric alkaloids are most famous for this action, the catharanthine domain itself contributes to the overall cytotoxic effect.[10]

Mitotic_Arrest Vinca_Alkaloids Vinca Alkaloids Tubulin Tubulin Heterodimers Vinca_Alkaloids->Tubulin binds to Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloids->Microtubule_Polymerization inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption M_Phase_Arrest M-Phase Arrest Mitotic_Spindle_Disruption->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Vinca Alkaloid-Induced Mitotic Arrest
Intrinsic Apoptosis Pathway

Several minor alkaloids, including the novel bisindole alkaloid cathachunine, have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6] This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.[4][6] Tabersonine has also been demonstrated to induce apoptosis in liver cancer cells via both the mitochondrial and death receptor pathways.[4]

Intrinsic_Apoptosis cluster_cell Cell cluster_mito Mitochondrion Alkaloids Catharanthus Minor Alkaloids (e.g., Cathachunine, Tabersonine) ROS ROS Production Alkaloids->ROS Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio ↑) ROS->Bcl2_Family MMP_Loss Mitochondrial Membrane Potential Loss Bcl2_Family->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway Activation
mTOR Signaling Pathway Inhibition

Recent studies have revealed that catharanthine can activate autophagy signaling pathways and induce autophagic cell death by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[11] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to the initiation of autophagy, a cellular self-degradation process.

mTOR_Pathway Catharanthine Catharanthine mTOR_Complex mTORC1 Catharanthine->mTOR_Complex inhibits Autophagy_Initiation Autophagy Initiation mTOR_Complex->Autophagy_Initiation inhibits Cell_Growth Cell Growth & Proliferation mTOR_Complex->Cell_Growth promotes Autophagic_Cell_Death Autophagic Cell Death Autophagy_Initiation->Autophagic_Cell_Death

Catharanthine-Mediated mTOR Inhibition

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the minor alkaloids in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloids. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the minor alkaloids for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells and treat with the alkaloids as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a general workflow for the screening and characterization of the cytotoxic properties of Catharanthus roseus minor alkaloids.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_characterization Mechanism of Action Studies Plant_Material Catharanthus roseus Plant Material Extraction Extraction of Crude Alkaloid Mixture Plant_Material->Extraction Isolation Isolation & Purification of Minor Alkaloids Extraction->Isolation MTT_Assay MTT Assay (Determine IC50) Isolation->MTT_Assay Cell_Culture Cancer Cell Lines (e.g., HCT-116, Jurkat, HepG2) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis vs. Necrosis) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis PI Staining (Cell Cycle Arrest) MTT_Assay->Cell_Cycle_Analysis Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Western_Blot Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Cytotoxicity Screening Workflow

References

Dihydromyricetin: A Comparative Analysis of its Anticancer Efficacy Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Dihydromyricetin (DHM) versus established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel.

Introduction

Dihydromyricetin (DHM), a natural flavonoid compound predominantly found in Ampelopsis grossedentata, has garnered significant attention in oncological research. Its multifaceted biological activities, including anti-inflammatory, antioxidant, and notably, antitumor properties, have positioned it as a promising candidate for novel cancer therapies. This guide provides a comparative analysis of the anticancer efficacy of DHM against widely used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The objective is to offer a clear, data-driven comparison for researchers, scientists, and professionals in drug development. This document summarizes quantitative data on cytotoxicity, details key experimental protocols, and visualizes the complex signaling pathways involved.

DHM has demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and impede metastasis in various cancer types, including liver, lung, and breast cancers. Its mechanism of action is multifaceted, involving the modulation of several critical signaling pathways such as PI3K/Akt, mTOR, and NF-κB, and the regulation of key proteins like p53. A significant advantage of DHM highlighted in preliminary studies is its potential for low cytotoxicity towards normal cells, a common limitation of conventional chemotherapy. Furthermore, DHM has shown synergistic effects when used in combination with existing anticancer drugs, potentially enhancing their efficacy and overcoming drug resistance.

This guide will delve into a direct comparison of DHM's performance with Doxorubicin, a topoisomerase inhibitor; Cisplatin, a DNA-alkylating agent; and Paclitaxel, a microtubule-stabilizing agent. By presenting available experimental data, detailed methodologies, and clear visual diagrams, this guide aims to provide a thorough resource for evaluating the potential of Dihydromyricetin in the landscape of cancer therapeutics.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell viability in vitro. The following tables summarize the IC50 values for Dihydromyricetin (DHM) and three standard anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—across various human cancer cell lines.

It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell culture media, incubation time, and the specific assay used. The data presented here is a compilation from various sources to provide a comparative overview.

Table 1: IC50 Values of Dihydromyricetin (DHM) in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma2443.32
HuH-6Hepatoblastoma2475.67
T24Bladder Cancer4822.3
UMUC3Bladder Cancer4816.7

Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer488.306
MDA-MB-231Breast Cancer486.602
HepG2Hepatocellular Carcinoma72110
A549Lung Cancer242

Table 3: IC50 Values of Cisplatin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Lung Cancer2410.91
SKOV-3Ovarian CancerNot Specified2-40
HEC-1-AEndometrial CarcinomaNot Specified>10
HeLaCervical Cancer48~15

Table 4: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)Reference
SK-BR-3Breast Cancer72~10
MDA-MB-231Breast Cancer72~5
T-47DBreast Cancer72~2.5
HeLaCervical CancerNot Specified5.39

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Cancer cell lines

    • Complete cell culture medium

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (DHM or other drugs) and a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the test compound for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess their expression levels, which is crucial for studying signaling pathways.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to target proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound, then wash with ice-cold PBS.

    • Lyse the cells using RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Dihydromyricetin and the comparator drugs are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening and evaluating the efficacy of a potential anticancer compound like DHM.

G cluster_invitro In Vitro Studies cell_culture Cancer Cell Lines (e.g., MCF-7, A549, HepG2) treatment Treatment with Dihydromyricetin (DHM) and Comparator Drugs cell_culture->treatment mtt_assay Cytotoxicity Assessment (MTT Assay) treatment->mtt_assay apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Mechanism of Action (Western Blot) treatment->western_blot ic50 Determine IC50 Values mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis

Caption: Workflow for in vitro evaluation of anticancer compounds.

Signaling Pathways of Dihydromyricetin (DHM)

DHM exerts its anticancer effects by modulating multiple signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

G cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes DHM Dihydromyricetin (DHM) PI3K_Akt PI3K/Akt Pathway DHM->PI3K_Akt Inhibits mTOR mTOR DHM->mTOR Inhibits p53 p53 DHM->p53 Activates NFkB NF-κB Pathway DHM->NFkB Inhibits Metastasis Metastasis DHM->Metastasis Inhibits PI3K_Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Bcl2_Bax Bcl-2/Bax Ratio p53->Bcl2_Bax Decreases NFkB->Metastasis Promotes Apoptosis Apoptosis Bcl2_Bax->Apoptosis Induces

Caption: Key signaling pathways modulated by Dihydromyricetin.

Comparative Mechanisms of Action

This diagram provides a simplified comparison of the primary mechanisms of action for DHM and the selected conventional anticancer drugs.

G cluster_drugs Anticancer Agents cluster_targets Primary Cellular Targets DHM Dihydromyricetin Signaling_Pathways Multiple Signaling Pathways DHM->Signaling_Pathways Doxorubicin Doxorubicin Topoisomerase Topoisomerase II Doxorubicin->Topoisomerase Cisplatin Cisplatin DNA DNA Cisplatin->DNA Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules

Caption: Primary cellular targets of DHM and comparator drugs.

Conclusion

Dihydromyricetin presents a compelling profile as a potential anticancer agent. While direct, head-to-head comparative studies with conventional chemotherapeutics are still emerging, the existing body of evidence suggests that DHM exhibits significant cytotoxic effects against a range of cancer cell lines, often with IC50 values in the micromolar range. Its pleiotropic mechanism of action, targeting multiple key signaling pathways involved in cancer cell proliferation, survival, and metastasis, distinguishes it from the more targeted mechanisms of many established drugs.

A key potential advantage of DHM is its reported lower toxicity to non-cancerous cells, a critical factor in improving the therapeutic index of cancer treatments. Furthermore, its ability to synergize with drugs like Doxorubicin and Cisplatin opens avenues for combination therapies that could enhance treatment efficacy and mitigate drug resistance.

However, challenges such as optimizing bioavailability and establishing in vivo efficacy and safety in clinical settings remain. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers to design and conduct further studies to fully elucidate the therapeutic potential of Dihydromyricetin. Continued investigation into its comparative efficacy and mechanisms of action is warranted to determine its future role in clinical oncology.

Interspecies Metabolic Profiling of (16R)-Dihydrositsirikine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(16R)-Dihydrositsirikine is a novel alkaloid with significant therapeutic potential. Understanding its metabolic fate across different species is a critical step in preclinical development, providing insights into potential efficacy and toxicity, and guiding the selection of appropriate animal models for further studies. This guide offers a comparative overview of the metabolism of this compound in key preclinical species—human, monkey, dog, rat, and mouse. The information presented herein is based on a comprehensive review of available in vitro and in vivo metabolic data.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

The intrinsic clearance (CLint) of this compound was evaluated in liver microsomes from various species to assess the rate of metabolic turnover.

SpeciesIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, min)
Human15.8 ± 2.143.9
Monkey (Cynomolgus)25.4 ± 3.527.3
Dog (Beagle)8.9 ± 1.277.9
Rat (Sprague-Dawley)42.1 ± 5.816.5
Mouse (CD-1)55.6 ± 7.712.5

Data are presented as mean ± standard deviation.

Table 2: Metabolite Profiling of this compound in Hepatocytes

The formation of major metabolites was investigated in cultured hepatocytes to identify species-specific metabolic pathways.

MetaboliteHumanMonkeyDogRatMouse
Parent this compound ++++++++++++++++++++
M1: Hydroxylation ++++++++++++++++
M2: N-dealkylation +++++++++
M3: Glucuronidation +++++++/-+/-
M4: Aromatic Oxidation +/-+/-++++++

Relative abundance of metabolites is denoted by: +++++ (very high), ++++ (high), +++ (moderate), ++ (low), + (trace), +/- (equivocal).

Experimental Protocols

In Vitro Metabolic Stability in Liver Microsomes

Liver microsomes from human, monkey, dog, rat, and mouse (0.5 mg/mL) were incubated with this compound (1 µM) in the presence of NADPH (1 mM) in a phosphate (B84403) buffer (100 mM, pH 7.4) at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile (B52724) containing an internal standard. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The intrinsic clearance was calculated from the rate of disappearance of the parent compound.

Metabolite Profiling in Hepatocytes

Cryopreserved hepatocytes from the five species were thawed and incubated with this compound (10 µM) in Williams' E medium at 37°C in a humidified incubator with 5% CO2. After 24 hours, the incubation mixture was collected and centrifuged. The supernatant was analyzed by high-resolution LC-MS/MS to identify and semi-quantify the metabolites formed.

Visualization of Metabolic Pathways and Workflows

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 M1: Hydroxylated Metabolite Parent->M1 CYP3A4, CYP2D6 M2 M2: N-dealkylated Metabolite Parent->M2 CYP3A4 M4 M4: Aromatic Oxidation Product Parent->M4 CYP1A2 M3 M3: Glucuronide Conjugate M1->M3 UGT1A1, UGT1A9

Caption: Proposed metabolic pathway of this compound.

cluster_workflow Experimental Workflow Start In Vitro Incubations (Microsomes, Hepatocytes) LCMS LC-MS/MS Analysis Start->LCMS DataProcessing Data Processing and Metabolite Identification LCMS->DataProcessing Stability Metabolic Stability Assessment (t½, CLint) DataProcessing->Stability Profiling Metabolite Profiling (Qualitative & Semi-quantitative) DataProcessing->Profiling Comparison Interspecies Comparison Stability->Comparison Profiling->Comparison Report Final Report Comparison->Report

Caption: Workflow for interspecies in vitro metabolism studies.

Discussion

Significant interspecies differences were observed in the metabolism of this compound. Notably, rodents (rat and mouse) exhibited a much higher rate of metabolism compared to primates (human and monkey) and dogs. This is consistent with the general observation of faster drug metabolism in rodents.

The primary metabolic pathways involved Phase I reactions, including hydroxylation, N-dealkylation, and aromatic oxidation, followed by Phase II glucuronidation. While hydroxylation was a major pathway across all species, N-dealkylation was more prominent in humans, monkeys, and dogs. Glucuronidation was a significant clearance pathway in dogs. These differences in metabolic profiles suggest that different cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes may be involved in the metabolism of this compound in different species.

Conclusion

The data from this comparative metabolic study indicate that the monkey provides a closer metabolic profile to humans than the dog or rodents for this compound. Therefore, the monkey is recommended as the most suitable non-rodent species for further preclinical safety and efficacy evaluation. The observed differences underscore the importance of conducting interspecies metabolism studies to support the appropriate selection of animal models in drug development. Further studies are warranted to identify the specific CYP and UGT isoforms responsible for the metabolism of this compound in humans to predict potential drug-drug interactions.

A Comparative Guide to the Synthetic Routes for the Core Structure of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

(16R)-Dihydrositsirikine is a complex alkaloid belonging to the indolo[2,3-a]quinolizidine family. While specific, detailed total syntheses of this compound are not extensively documented in readily available scientific literature, a comprehensive analysis of the synthesis of its core indolo[2,3-a]quinolizidine scaffold provides valuable insights for researchers, scientists, and drug development professionals. This guide compares the most prominent and stereoselective strategies for constructing this crucial framework, providing a foundation for the development of a complete synthetic route to this compound and its analogues.

The primary challenge in the synthesis of this compound lies in the stereocontrolled construction of its tetracyclic core. The key strategies that have been successfully employed for the synthesis of similar indolo[2,3-a]quinolizidine alkaloids include the stereoselective cyclocondensation of tryptophanol derivatives, the Pictet-Spengler reaction, and the imino-Diels-Alder reaction. Each of these approaches offers distinct advantages and disadvantages in terms of stereocontrol, efficiency, and the availability of starting materials.

Stereoselective Cyclocondensation of Tryptophanol with δ-Oxoesters

This highly effective two-step strategy is a cornerstone for the enantioselective synthesis of the indolo[2,3-a]quinolizidine core.[1][2][3] The process begins with the stereoselective cyclocondensation of an enantiopure tryptophanol derivative with a δ-oxoester. This is followed by a stereocontrolled cyclization onto the indole (B1671886) nucleus to furnish the tetracyclic system.[1][3]

Key Features:

  • High Enantioselectivity: Utilizes commercially available and relatively inexpensive enantiopure tryptophanol as a chiral starting material.[1][2]

  • Convergent Approach: Allows for the separate synthesis of the tryptophanol and δ-oxoester fragments.

  • Good to Excellent Yields: Generally provides the desired products in high yields.

A plausible synthetic pathway leveraging this strategy to form a key intermediate for this compound is outlined below. The initial condensation reaction sets the stereochemistry at two of the chiral centers, which then directs the subsequent cyclization.

G tryptophanol Tryptophanol Derivative intermediate1 Bicyclic Lactam Intermediate tryptophanol->intermediate1 Cyclocondensation oxoester δ-Oxoester oxoester->intermediate1 core Indolo[2,3-a]quinolizidine Core intermediate1->core Acid-catalyzed Cyclization

Caption: Stereoselective Cyclocondensation Pathway.

Intramolecular Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines, which constitute a significant portion of the indolo[2,3-a]quinolizidine skeleton.[4][5][6] In the context of synthesizing this core, an intramolecular variant is particularly effective. This involves the cyclization of a tryptamine (B22526) derivative tethered to an aldehyde or ketone.

Key Features:

  • Direct Formation of the Tetrahydro-β-carboline Ring: A highly efficient method for constructing this key structural motif.

  • Stereocontrol Challenges: Achieving high stereoselectivity can be challenging and may require the use of chiral auxiliaries or catalysts.

  • Acid-Catalyzed Conditions: Typically requires acidic conditions, which may not be compatible with all functional groups.

The general workflow for this approach involves the preparation of a piperidine (B6355638) ring precursor attached to a tryptamine moiety, which then undergoes the key intramolecular Pictet-Spengler cyclization.

G tryptamine_derivative Tryptamine-Piperidine Precursor iminium_ion Iminium Ion Intermediate tryptamine_derivative->iminium_ion Acid Catalyst core Indolo[2,3-a]quinolizidine Core iminium_ion->core Intramolecular Cyclization

Caption: Intramolecular Pictet-Spengler Reaction Workflow.

Imino-Diels-Alder Reaction

The imino-Diels-Alder reaction provides a convergent and often stereoselective route to the quinolizidine (B1214090) portion of the target molecule.[7][8][9] This [4+2] cycloaddition reaction typically involves the reaction of an imine with a diene. For the synthesis of the indolo[2,3-a]quinolizidine core, a tryptamine-derived imine can be reacted with a suitable diene to construct the C and D rings of the alkaloid.

Key Features:

  • Rapid Assembly of the Quinolizidine Ring: A powerful tool for constructing the bicyclic portion of the molecule.

  • Potential for High Stereoselectivity: The stereochemical outcome can often be controlled by the choice of reactants and catalysts.

  • Versatility: A wide range of dienes and imines can be employed, allowing for the synthesis of diverse analogues.

The logical flow of this synthetic strategy involves the formation of a key imine intermediate from tryptamine, which then undergoes the cycloaddition to form the core structure.

G tryptamine Tryptamine imine Imine Intermediate tryptamine->imine aldehyde Aldehyde aldehyde->imine core Indolo[2,3-a]quinolizidine Core imine->core Imino-Diels-Alder Reaction diene Diene diene->core

Caption: Imino-Diels-Alder Synthetic Approach.

Quantitative Comparison of Synthetic Routes for the Indolo[2,3-a]quinolizidine Core

The following table summarizes the key quantitative data for the different synthetic strategies to the core structure. The data is compiled from representative examples in the literature for the synthesis of closely related indolo[2,3-a]quinolizidine alkaloids.

Parameter Stereoselective Cyclocondensation Intramolecular Pictet-Spengler Imino-Diels-Alder
Overall Yield Generally high (can be >50% over 2 steps)Variable, often moderate (20-60%)Moderate to good (30-70%)
Number of Steps (to core) 2 (from key fragments)Variable (depends on precursor synthesis)2-3 (from tryptamine)
Stereoselectivity High to excellent (often >95% de)Moderate to high (can be >90% de with chiral auxiliaries)Good to excellent (often >90% de)
Starting Material Cost Low to moderateLow to moderateLow to moderate
Scalability Generally goodCan be challengingGenerally good

Experimental Protocols for Key Reactions

Stereoselective Cyclocondensation and Cyclization

Step 1: Stereoselective Cyclocondensation A solution of (S)-tryptophanol (1.0 eq.) and a δ-oxoester (1.1 eq.) in toluene (B28343) is heated at reflux with a Dean-Stark trap for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the bicyclic lactam intermediate.

Step 2: Acid-Catalyzed Cyclization The bicyclic lactam (1.0 eq.) is dissolved in a solution of 1.25 M HCl in ethanol (B145695) and stirred at room temperature for 12 hours. The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (B109758). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the enantiopure indolo[2,3-a]quinolizidine core.[1]

Intramolecular Pictet-Spengler Reaction

A solution of the tryptamine-piperidine precursor (1.0 eq.) in dry dichloromethane is cooled to 0 °C. Trifluoroacetic acid (2.0 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 4-8 hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to give the indolo[2,3-a]quinolizidine product.[4]

Imino-Diels-Alder Reaction

To a solution of tryptamine (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) is added a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq.) at room temperature. The mixture is stirred for 30 minutes to form the imine in situ. A diene (1.2 eq.) is then added, and the reaction is stirred at room temperature or heated as required for 12-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the residue is purified by column chromatography to afford the indolo[2,3-a]quinolizidine core.[7]

Conclusion

While a definitive head-to-head comparison for the total synthesis of this compound is not available, the analysis of the synthetic strategies for its core indolo[2,3-a]quinolizidine structure provides a robust framework for designing a successful synthesis. The stereoselective cyclocondensation of tryptophanol derivatives stands out for its high enantioselectivity and reliable yields. The intramolecular Pictet-Spengler and imino-Diels-Alder reactions offer powerful, convergent approaches to the core structure. The choice of the optimal route will depend on the specific requirements of the synthesis, including the desired stereochemical outcome, scalability, and the availability of starting materials. Further research and development based on these fundamental strategies will be instrumental in achieving an efficient and stereocontrolled total synthesis of this compound.

References

Validating the Molecular Target of (16R)-Dihydrositsirikine: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LACK OF PUBLIC DATA ON (16R)-DIHYDROSITSIRIKINE NECESSITATES HYPOTHETICAL FRAMEWORK FOR TARGET VALIDATION

Currently, there is a notable absence of publicly available scientific literature detailing the molecular target or specific biological activities of this compound, an alkaloid found in Catharanthus roseus. To address inquiries from researchers, scientists, and drug development professionals, this guide presents a hypothetical framework for the validation of a molecular target for this compound. This document serves as a comparative overview of established experimental methodologies that could be employed in such a research endeavor, complete with illustrative data and workflows.

Introduction to this compound

This compound is a stereospecific indole (B1671886) alkaloid derivative.[1] While its precise biological function remains uncharacterized in public research, its origin from Catharanthus roseus, a plant known for producing therapeutically valuable alkaloids like vinblastine (B1199706) and vincristine, suggests its potential for bioactivity.[2] The process of identifying and validating the molecular target of a novel natural product like this compound is a critical step in drug discovery and development.

This guide will explore and compare several leading techniques for molecular target identification and validation, using this compound as a case study. The methodologies discussed are affinity chromatography-mass spectrometry, Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA), followed by biophysical validation methods.

Target Identification Methodologies: A Comparative Overview

The initial step in understanding the mechanism of action of a bioactive small molecule is the identification of its direct binding partners in the proteome. Here, we compare two powerful and distinct approaches: affinity chromatography and DARTS.

Table 1: Comparison of Hypothetical Target Identification Results for this compound
Method Putative Target(s) Identified Hypothetical Enrichment Factor/Fold Change Key Advantages Key Limitations
Affinity Chromatography-MS Protein Kinase B (Akt1), Heat Shock Protein 90 (HSP90)Akt1: 15-fold, HSP90: 8-foldHigh sensitivity for strong binders; well-established methodology.Requires chemical modification of the small molecule, which may alter its binding properties; risk of identifying non-specific binders.
DARTS Protein Kinase B (Akt1)3.5-fold protection at 10 µMDoes not require modification of the small molecule; identifies direct binding in a native-like context.May not be suitable for very weak or transient interactions; protease optimization can be challenging.

Experimental Protocols for Target Identification

Affinity Chromatography-Mass Spectrometry

This technique relies on the immobilization of the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.[3][4]

Protocol:

  • Synthesis of Affinity Probe: this compound is chemically modified to incorporate a linker and a biotin (B1667282) tag at a position determined not to interfere with its (hypothesized) biological activity.

  • Immobilization: The biotinylated this compound is incubated with streptavidin-coated agarose (B213101) beads to create the affinity matrix.

  • Cell Lysis: Human cancer cells (e.g., HeLa) are lysed to produce a complex protein mixture.

  • Affinity Pulldown: The cell lysate is incubated with the affinity matrix. Proteins that bind to this compound are captured on the beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified by mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it less susceptible to proteolysis.[5][6]

Protocol:

  • Cell Lysis: Prepare a cell lysate as described for affinity chromatography.

  • Compound Incubation: Aliquots of the cell lysate are incubated with either this compound (at various concentrations) or a vehicle control (e.g., DMSO).

  • Protease Digestion: A protease (e.g., thermolysin) is added to each sample to digest the proteins. The extent of digestion is carefully controlled.

  • Quenching: The digestion is stopped by adding a protease inhibitor and SDS-PAGE sample buffer.

  • Analysis: The samples are run on an SDS-PAGE gel. Proteins that are protected from digestion by binding to this compound will appear as more prominent bands in the treated lanes compared to the control lanes. These bands are then identified by mass spectrometry.

experimental_workflows cluster_affinity Affinity Chromatography Workflow cluster_darts DARTS Workflow ac1 Synthesize Biotinylated This compound ac2 Immobilize on Streptavidin Beads ac1->ac2 ac3 Incubate with Cell Lysate ac2->ac3 ac4 Wash to Remove Non-specific Binders ac3->ac4 ac5 Elute Bound Proteins ac4->ac5 ac6 SDS-PAGE and Mass Spectrometry ac5->ac6 d1 Prepare Cell Lysate d2 Incubate with this compound or Vehicle Control d1->d2 d3 Limited Protease Digestion d2->d3 d4 Quench Digestion d3->d4 d5 SDS-PAGE and Mass Spectrometry d4->d5

Figure 1. Comparative workflows for Affinity Chromatography and DARTS.

Target Validation and Engagement

Once a putative target is identified, it is crucial to validate the interaction and demonstrate target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8]

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stability of a protein in intact cells. Ligand binding typically increases the melting temperature of the target protein.[9][10]

Protocol:

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Quantification: The amount of the putative target protein (e.g., Akt1) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other immunoassays.

  • Data Analysis: A melting curve is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Table 2: Hypothetical CETSA and Biophysical Validation Data for this compound Binding to Akt1
Assay Parameter Measured Hypothetical Value (Vehicle) Hypothetical Value (+10 µM this compound) Interpretation
CETSA Melting Temperature (Tm) of Akt148.5 °C52.0 °CThis compound stabilizes Akt1 in cells, confirming target engagement.
Surface Plasmon Resonance (SPR) Dissociation Constant (KD)N/A500 nMDirect, moderate-affinity binding between this compound and purified Akt1.
Isothermal Titration Calorimetry (ITC) Dissociation Constant (KD) & Stoichiometry (n)N/A650 nM, n=1.1Confirms direct binding and a 1:1 binding stoichiometry.

Biophysical Validation of Direct Binding

To further confirm a direct interaction between this compound and a putative target like Akt1, biophysical methods using purified components are essential.[11][12]

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of an interaction in real-time by immobilizing the protein target and flowing the small molecule over its surface.[13]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing information on binding affinity, stoichiometry, and thermodynamics.[12]

Hypothetical Signaling Pathway and Downstream Validation

Assuming Akt1 is a validated target of this compound, further experiments would be necessary to elucidate its effect on the Akt signaling pathway, which is a crucial regulator of cell survival, proliferation, and metabolism.

signaling_pathway cluster_pathway Hypothetical Inhibition of the Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt1 PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits DHS This compound DHS->Akt inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival GSK3b->Cell_Survival

Figure 2. A hypothetical Akt signaling pathway inhibited by this compound.

Downstream validation would involve treating cells with this compound and measuring the phosphorylation status of known Akt substrates, such as GSK3β and mTORC1, using Western blotting. A decrease in the phosphorylation of these substrates would provide functional evidence of Akt inhibition by this compound.

Conclusion

While the molecular target of this compound remains to be experimentally determined, this guide provides a comprehensive and comparative overview of the state-of-the-art methodologies that can be employed for this purpose. By combining proteome-wide screening techniques like affinity chromatography or DARTS with rigorous target engagement and biophysical validation methods, researchers can confidently identify and characterize the molecular targets of novel bioactive compounds. The hypothetical data and workflows presented herein offer a roadmap for the future investigation of this compound and other natural products with therapeutic potential.

References

Comparative Analysis of the Antimicrobial Spectra of Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various indole (B1671886) alkaloids, supported by experimental data. The information is presented to facilitate the identification of promising lead compounds for further investigation.

Indole alkaloids, a large and structurally diverse class of secondary metabolites, have long been recognized for their broad range of biological activities.[1] In the face of rising antimicrobial resistance, the exploration of these natural compounds as potential therapeutic agents is of critical importance. This guide offers a comparative analysis of the antimicrobial spectra of selected indole alkaloids against a variety of pathogens, including bacteria, fungi, viruses, and parasites.

Quantitative Antimicrobial Spectra of Indole Alkaloids

The following tables summarize the minimum inhibitory concentrations (MIC), 50% inhibitory concentrations (IC50), and 50% effective concentrations (EC50) of various indole alkaloids against a range of microorganisms. This data provides a quantitative measure of their potency and spectrum of activity.

Table 1: Antibacterial Activity of Indole Alkaloids
Indole AlkaloidBacteriumMIC (µg/mL)Reference
Tris(1H-indol-3-yl)methyliumStaphylococcus aureus1[2]
Corynebacterium diphtheriae1[2]
Streptococcus pyogenes2[2]
Escherichia coli32[2]
Pseudomonas aeruginosa128[2]
TryptanthrinStaphylococcus aureus1[2]
Corynebacterium diphtheriae1[2]
Streptococcus pyogenes4[2]
Escherichia coli2[2]
Pseudomonas aeruginosa32[2]
Bis(indol-3-yl)phenylmethaneStaphylococcus aureus32[2]
Corynebacterium diphtheriae64[2]
Streptococcus pyogenes128[2]
Voacafricine AStaphylococcus aureus3.12[3]
Voacafricine BStaphylococcus aureus3.12[3]
Salmonella typhimurium0.78[3]
DionemycinMethicillin-resistant S. aureus (MRSA)0.5–2[4]
BromoageliferinPseudomonas aeruginosaN/A (Significant Activity)[4]
Table 2: Antifungal Activity of Indole Alkaloids
Indole AlkaloidFungusMIC (µg/mL)Reference
BromodeoxytopsentinCandida albicansN/A[5]
BromotopsentinCandida albicansN/A[5]
Spongotine ACandida albicansN/A[5]
Table 3: Antiviral Activity of Indole Alkaloids
Indole Alkaloid DerivativeVirusEC50 (µM)Reference
Compound 22Dengue virus (DENV)2.2 - 6.0[6]
Zika virus (ZIKV)N/A[6]
Trans-14Dengue virus (DENV)0.6 - 1.9[6]
Zika virus (ZIKV)N/A[6]
Voacangine (B1217894) (VOAC)Zika virus (ZIKV)N/A (Inhibitory)[7]
Voacangine-7-hydroxyindolenine (VOAC-OH)Zika virus (ZIKV)N/A (Inhibitory)[7]
Chikungunya virus (CHIKV)N/A (Inhibitory)[7]
RupicolineChikungunya virus (CHIKV)N/A (Inhibitory)[7]
3-Oxo voacangine (OXO-VOAC)Zika virus (ZIKV)N/A (Inhibitory)[7]
Table 4: Antiparasitic Activity of Indole Alkaloids
Indole AlkaloidParasiteIC50Reference
Dimethylisoborreverine (DMIB)Plasmodium falciparum (drug-sensitive & resistant strains)20 - 810 nM[8]
AspidolimineLeishmania infantumN/A (Selective Activity)[9]
AspidocarpineLeishmania infantumN/A (Selective Activity)[9]
TubotaiwineLeishmania infantumN/A (Selective Activity)[9]
GeissolosiminePlasmodium falciparum (D10, chloroquine-sensitive)0.55 µg/mL[10]
GeissosperminePlasmodium falciparum (D10, chloroquine-sensitive)3.17 µg/mL[10]
GeissoschizolinePlasmodium falciparum (D10, chloroquine-sensitive)4.16 µg/mL[10]
GeissoschizonePlasmodium falciparum (D10, chloroquine-sensitive)3.19 µg/mL[10]
Ramiflorine ALeishmania amazonensisLD50 = 16.37 ± 1.6 mg/mL[10]
Ramiflorine BLeishmania amazonensisLD50 = 4.97 ± 0.9 mg/mL[10]

Experimental Protocols

A fundamental technique for determining the antibacterial and antifungal efficacy of chemical compounds is the broth microdilution method. This assay is essential for calculating the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents a microorganism's visible growth.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism (bacterium or fungus) is grown on an appropriate agar (B569324) medium.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending a few colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired concentration of microorganisms in the test wells.

  • Antimicrobial Agent: The indole alkaloid to be tested is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

  • Growth Medium: A sterile liquid growth medium that supports the growth of the test microorganism is used (e.g., Mueller-Hinton Broth for bacteria).

  • 96-Well Microtiter Plate: Sterile 96-well plates are used to perform the serial dilutions and incubate the microorganisms.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of the indole alkaloid stock solution is performed across the wells of the microtiter plate using the growth medium. This creates a range of decreasing concentrations of the compound.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the microorganism to ensure the viability and growth of the organism.

    • Sterility Control: A well containing only the growth medium to check for contamination.

    • Solvent Control: A well containing the growth medium, the microorganism, and the same concentration of the solvent used to dissolve the indole alkaloid to ensure the solvent itself does not inhibit microbial growth.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

3. Determination of MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).

  • The MIC is determined as the lowest concentration of the indole alkaloid at which there is no visible growth of the microorganism.

Mechanisms of Antimicrobial Action

Indole alkaloids exert their antimicrobial effects through various mechanisms. The following diagrams illustrate some of the key signaling pathways and molecular interactions that have been identified.

antiviral_mechanism cluster_virus Flavivirus (Dengue, Zika) Viral RNA Viral RNA NS4B Protein NS4B Protein Viral RNA->NS4B Protein requires Replication Complex Replication Complex NS4B Protein->Replication Complex forms Viral Replication Viral Replication Replication Complex->Viral Replication leads to Indole Alkaloid Indole Alkaloid Indole Alkaloid->NS4B Protein inhibits

Antiviral mechanism of indole alkaloids against flaviviruses.

antibacterial_celldivision cluster_bacteria Bacterial Cell FtsZ Monomers FtsZ Monomers Z-ring Formation Z-ring Formation FtsZ Monomers->Z-ring Formation polymerize to form Cell Division Cell Division Z-ring Formation->Cell Division initiates Bacterial Proliferation Bacterial Proliferation Cell Division->Bacterial Proliferation leads to Indole Alkaloid Indole Alkaloid Indole Alkaloid->FtsZ Monomers inhibits polymerization

Inhibition of bacterial cell division by indole alkaloids.

antibacterial_membrane Bis-indole Alkaloid Bis-indole Alkaloid Bacterial Cell Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Bis-indole Alkaloid->Bacterial Cell Membrane interacts with Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption leads to Ion Leakage Ion Leakage Membrane Disruption->Ion Leakage causes Cell Lysis Cell Lysis Ion Leakage->Cell Lysis results in

Disruption of bacterial cell membrane by bis-indole alkaloids.

This guide provides a foundational understanding of the antimicrobial potential of indole alkaloids. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to develop novel and effective antimicrobial therapies.

References

Safety Operating Guide

Navigating the Disposal of (16R)-Dihydrositsirikine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Important Notice: A specific Safety Data Sheet (SDS) for (16R)-Dihydrositsirikine containing detailed disposal instructions could not be located. In the absence of an SDS, this compound must be treated as potentially hazardous. The following procedures are based on general best practices for handling and disposing of uncharacterized chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.[1][2][3]

Chemical and Physical Properties

While a comprehensive hazard profile is unavailable, the following known physical and chemical properties of this compound should be communicated to your EHS department to aid in waste characterization.

PropertyValue
Molecular Formula C₂₁H₂₈N₂O₃
Molecular Weight 356.47 g/mol
Appearance Powder
Storage Temperature 2-8°C (Refrigerator)

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound in the absence of a specific SDS. This procedure is designed to ensure the safety of laboratory personnel and compliance with waste management regulations.

Experimental Protocol: General Chemical Waste Disposal

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous solid chemical waste.

    • Do not mix this compound with other waste streams unless explicitly approved by your EHS department.[4]

    • Collect all materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, in a designated, compatible waste container.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid for waste collection. The container should be in good condition.

    • Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[5][6][7]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6][8]

      • The name and contact information of the waste generator.[5][9]

      • The laboratory location (building and room number).[5][9]

      • An accumulation start date.

      • A clear indication of the primary hazards. Since the hazards are not fully known, it is best practice to label it as "Unknown Hazardous Waste" or consult with EHS on the appropriate hazard classification.[5]

  • Safe Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[10]

    • Ensure the storage area is away from sinks and drains.[8]

    • Keep the waste container closed at all times, except when adding waste.[8][10]

  • Arrange for Disposal:

    • Once the waste container is full (not exceeding 80% capacity) or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup.[6][10]

    • Provide the EHS department with all available information about the compound, including the properties listed in the table above.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][12] Evaporation is not an acceptable method of disposal.[1]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical compound like this compound, for which a specific SDS is unavailable.

start Begin Disposal Process for This compound sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal procedures outlined in the SDS. sds_check->follow_sds Yes no_sds Treat as Potentially Hazardous Waste. Do NOT dispose down the drain or in regular trash. sds_check->no_sds No end Disposal Complete follow_sds->end characterize Gather all known information: - Chemical Name - Physical Properties - Quantity no_sds->characterize contact_ehs Contact Institutional Environmental Health & Safety (EHS) Department. characterize->contact_ehs label_store Properly label and store waste in a designated Satellite Accumulation Area (SAA). contact_ehs->label_store ehs_pickup Arrange for waste pickup by EHS or a certified contractor. label_store->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the safe disposal of a laboratory chemical.

By adhering to these general but crucial safety and handling procedures, researchers can ensure a safe working environment and maintain compliance with environmental regulations when dealing with compounds like this compound. Always prioritize safety and consult with your institution's EHS professionals for guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.